Bromozinc(1+);butane
Description
Structure
2D Structure
Properties
IUPAC Name |
bromozinc(1+);butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGUFISTUEOBS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399326 | |
| Record name | sec-Butylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-66-5 | |
| Record name | sec-Butylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemistry of Butylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical name "Bromozinc(1+);butane" is not a standard convention in chemical literature. It is understood to represent butylzinc bromide (CH₃(CH₂)₃ZnBr), an organozinc halide of significant interest in organic synthesis. This document provides a comprehensive technical overview of butylzinc bromide, including its structure, synthesis, and key applications. It details experimental protocols for its preparation and subsequent use in palladium-catalyzed cross-coupling reactions. Quantitative data are summarized, and reaction mechanisms are visualized to offer a thorough resource for professionals in chemical research and development.
Core Concepts: Structure and Properties
Butylzinc bromide is a member of the heteroleptic organozinc class of compounds (RZnX), where an alkyl group and a halogen are covalently bonded to a zinc atom.[1] Unlike the more pyrophoric dialkylzinc compounds (R₂Zn), organozinc halides exhibit lower reactivity, which imparts greater functional group tolerance, a highly desirable trait in the synthesis of complex molecules.[1][2]
1.1. Molecular Structure
In coordinating solvents like tetrahydrofuran (THF), in which it is commonly prepared and sold, butylzinc bromide exists in equilibrium between various species. This is known as a Schlenk equilibrium, which can lead to the formation of dibutylzinc (Bu₂Zn) and zinc bromide (ZnBr₂). The solvent molecules play a crucial role, coordinating to the zinc center to stabilize the reagent. In the presence of ligands like tetramethylethylenediamine (TMEDA), alkylzinc halides have been shown to form monomeric complexes with a distorted tetrahedral geometry around the zinc atom.[4]
1.2. Physical and Chemical Properties
Butylzinc bromide is typically handled as a solution, most commonly 0.5 M in THF.[5] It is an air and moisture-sensitive reagent, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) for its preparation and handling.
| Property | Value | Citation(s) |
| Chemical Formula | C₄H₉BrZn | [6] |
| Molecular Weight | 202.41 g/mol | [6] |
| Appearance | Typically a solution in THF | [5] |
| Common Concentration | 0.5 M in THF | [5] |
| Density (0.5 M in THF) | ~0.958 g/mL at 25 °C | [6] |
| Storage Temperature | 2-8°C | [6] |
| Solubility | Soluble in polar aprotic solvents (THF, DMAc) | [7][8] |
| Reactivity | Reacts with water and protic solvents | [6] |
Synthesis of Butylzinc Bromide
The most direct method for preparing butylzinc bromide is the oxidative insertion of metallic zinc into the carbon-bromine bond of 1-bromobutane. The reactivity of zinc metal is critical, and various activation methods are employed to ensure a clean and efficient reaction.
2.1. Mechanism of Formation
The formation of the organozinc reagent from zinc metal and an alkyl halide is understood to be a two-step process occurring on the surface of the zinc metal.[9]
-
Oxidative Addition: The alkyl halide reacts with the zinc surface to form a surface-bound organozinc intermediate (R-Zn-X).
-
Solubilization: Coordinating solvents or salt additives (like LiCl) assist in solvating this intermediate, bringing the organozinc reagent into the solution phase.
2.2. Experimental Protocol: Iodine-Activated Synthesis
This protocol is adapted from a general procedure for the efficient preparation of alkylzinc reagents from unactivated alkyl bromides.[2][7] This method is valued for its simplicity and use of readily available materials.
Materials:
-
Zinc dust (<10 micron, ~1.5 equivalents)
-
Iodine (I₂, ~0.05 equivalents)
-
1-Bromobutane (1.0 equivalent)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous Tetrahydrofuran (THF) for dilution/subsequent reactions
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Apparatus Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar and condenser is assembled and purged with dry argon or nitrogen.
-
Zinc Activation: Zinc dust is added to the flask. A crystal of iodine is added, and the mixture is gently heated under vacuum to sublime the iodine, which cleans and activates the zinc surface. The flask is then cooled and backfilled with an inert atmosphere.
-
Reagent Addition: Anhydrous DMAc is added to the activated zinc dust via cannula or syringe. The 1-bromobutane is then added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is heated to approximately 80 °C. The formation of the organozinc reagent is typically complete within 1-3 hours. The progress can be monitored by quenching aliquots and analyzing for the disappearance of the starting bromide via Gas Chromatography (GC).
-
Use: The resulting solution of butylzinc bromide in DMAc is cooled to room temperature and is typically used directly in subsequent reactions. Its concentration can be determined via titration or quantitative NMR analysis of a hydrolyzed aliquot.[10]
Applications in Organic Synthesis: The Negishi Cross-Coupling
Butylzinc bromide is a premier reagent for forming carbon-carbon bonds, most notably via the Nobel Prize-winning Negishi cross-coupling reaction.[6] This reaction couples the organozinc reagent with an organic halide (or triflate) in the presence of a palladium or nickel catalyst.[6][11]
3.1. Catalytic Cycle of the Negishi Coupling
The mechanism proceeds through a catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The butyl group is transferred from the zinc reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The zinc halide salt is formed as a byproduct.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-Bu) and regenerating the active Pd(0) catalyst.
3.2. Experimental Protocol: Negishi Coupling of Butylzinc Bromide with an Aryl Bromide
This protocol is a representative procedure based on established methods for palladium-catalyzed cross-coupling reactions.[12]
Materials:
-
Solution of butylzinc bromide (prepared as above, 1.2 equivalents)
-
Aryl bromide (e.g., 4-bromotoluene, 1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equivalents)
-
CPhos ligand (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, 0.015 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂ and the CPhos ligand are dissolved in anhydrous THF. The mixture is stirred at room temperature for 15-20 minutes to form the active catalyst complex.
-
Reagent Addition: The aryl bromide is added to the catalyst solution.
-
Coupling Reaction: The solution of butylzinc bromide is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at ambient temperature and monitored by TLC or GC for the consumption of the aryl bromide. Reactions are often complete within a few hours.
-
Workup and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure alkylated arene.
| Reactant 1 (Aryl Halide) | Reactant 2 (Organozinc) | Catalyst System | Product | Yield (%) | Citation(s) |
| 4-Bromobenzonitrile | n-Octylzinc Bromide | Cl₂Ni(PPh₃)₂ | 4-Octylbenzonitrile | 96% | [7] |
| 4-Chlorobenzonitrile | Cyclohexylmethylzinc Bromide | Cl₂Ni(PPh₃)₂ | 4-(Cyclohexylmethyl)benzonitrile | 94% | [7] |
| 4-Bromoacetophenone | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | 4-Isopropyacetophenone | 94% | [12] |
| 2-Bromopyridine | Cyclopentylzinc Bromide | Pd(OAc)₂ / CPhos | 2-Cyclopentylpyridine | 91% | [12] |
Note: The table shows yields for representative Negishi couplings. While not all examples use butylzinc bromide specifically, they demonstrate the high efficiency of the reaction with analogous primary and secondary alkylzinc halides.
Conclusion
While the nomenclature "this compound" is unconventional, it points to the chemically significant reagent butylzinc bromide. This organozinc halide is a versatile and valuable tool in modern organic synthesis, offering a favorable balance of reactivity and functional group tolerance. Its straightforward preparation and high efficiency in cornerstone reactions like the Negishi cross-coupling make it an indispensable reagent for drug development professionals and researchers aiming to construct complex molecular architectures through reliable C(sp³)-C(sp²) bond formation. The detailed protocols and mechanistic insights provided herein serve as a practical guide for the successful application of this important synthetic building block.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 3. Alkylzinc compounds. Part I. Crystal structure of ethylzinc iodide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. scientificlabs.com [scientificlabs.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Synthesis of n-Butylzinc Bromide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of n-butylzinc bromide, a crucial organozinc reagent, from its precursor, n-butyl bromide. The synthesis involves the direct insertion of zinc into the carbon-bromine bond, a process significantly enhanced by the presence of activating agents. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the underlying chemical transformation and workflow.
Core Synthesis and Reaction Parameters
The synthesis of n-butylzinc bromide is achieved through the reaction of n-butyl bromide with zinc metal. The reactivity of commercial zinc dust is notably increased by the addition of lithium chloride (LiCl) and a catalytic amount of an activator, such as iodine (I₂) or 1,2-dibromoethane. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the degradation of the moisture-sensitive organozinc product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis of n-butylzinc bromide.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| n-Butyl Bromide | 1.0 | equiv | Starting alkyl halide. |
| Zinc Dust | 1.5 | equiv | Commercial grade, activated in situ. |
| Lithium Chloride | 1.1 | equiv | Crucial for efficient zinc insertion. |
| Iodine | 5 | mol% | Activator for the zinc surface. |
| Solvent | |||
| Tetrahydrofuran (THF) | To achieve a concentration of ~1.0 M | mL | Anhydrous, essential for reaction success. |
| Reaction Conditions | |||
| Temperature | 50-55 | °C | Provides sufficient thermal energy for the reaction. |
| Reaction Time | 18 | hours | Time required for near-complete conversion. |
| Yield | |||
| n-Butylzinc Bromide | 74 | % | Determined by iodometric titration. |
Experimental Protocol
This section details the step-by-step methodology for the laboratory-scale synthesis of n-butylzinc bromide.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Anhydrous tetrahydrofuran (THF).
-
n-Butyl bromide.
-
Zinc dust.
-
Lithium chloride (anhydrous, dried under vacuum before use).
-
Iodine crystals.
-
Syringes and needles for transfer of reagents.
Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).
-
Addition of Solids: The flask is charged with anhydrous lithium chloride (1.1 equiv) and zinc dust (1.5 equiv).
-
Activation of Zinc: A catalytic amount of iodine (5 mol%) is added to the flask. The flask is gently heated, and the mixture is stirred until the brown color of the iodine disappears, indicating the activation of the zinc surface.
-
Addition of Solvent and Substrate: Anhydrous THF is added to the flask to achieve a final concentration of approximately 1.0 M with respect to n-butyl bromide. n-Butyl bromide (1.0 equiv) is then added dropwise via a dropping funnel over a period of 10-15 minutes.
-
Reaction: The reaction mixture is heated to 50-55 °C and stirred vigorously for 18 hours. The progress of the reaction can be monitored by quenching aliquots with iodine and analyzing by GC-MS.
-
Reaction Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature. The gray suspension of the n-butylzinc bromide solution is allowed to settle. The concentration of the prepared organozinc reagent is determined by iodometric titration of an aliquot of the supernatant. The solution is typically used directly in subsequent reactions without isolation.
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of n-butylzinc bromide.
Caption: Reaction pathway for the synthesis of n-butylzinc bromide.
Caption: Experimental workflow for n-butylzinc bromide synthesis.
A Technical Guide to the Preparation of Organozinc Reagents from Alkyl Halides
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Organozinc reagents are indispensable tools in modern organic synthesis, prized for their high functional group tolerance and utility in key carbon-carbon bond-forming reactions such as the Negishi, Fukuyama, and Reformatsky reactions.[1][2] Unlike their more reactive Grignard or organolithium counterparts, organozinc compounds exhibit a more covalent carbon-zinc bond, which moderates their reactivity and allows for their preparation and use in the presence of sensitive functional groups like esters and ketones.[2][3] This guide provides an in-depth overview of the core methods for preparing organozinc reagents directly from alkyl halides, focusing on practical experimental protocols, quantitative data, and the underlying mechanistic principles.
Core Preparative Methods: Direct Oxidative Addition
The most direct and widely used method for synthesizing organozinc halides (RZnX) is the oxidative addition of metallic zinc into a carbon-halogen bond.[4][5] The reaction, however, is often sluggish and requires activation of the zinc metal to proceed efficiently. The choice of activation method and solvent system is critical and depends on the reactivity of the alkyl halide and the functional groups present.
Iodine-Mediated Activation
A simple and highly effective method for activating zinc involves the use of a catalytic amount of iodine (I₂).[6] The iodine is believed to activate the zinc surface and may facilitate the reaction by converting alkyl bromides or chlorides into more reactive alkyl iodides in situ.[6] This method is particularly effective in polar aprotic solvents.
-
Key Features :
Lithium Chloride-Assisted Synthesis (Knochel Conditions)
A significant advancement in organozinc preparation was the discovery by Knochel and coworkers that lithium chloride (LiCl) can effectively promote the insertion of zinc dust into alkyl halides in tetrahydrofuran (THF).[8][9] Mechanistic studies suggest that LiCl accelerates the crucial solubilization step, breaking up aggregates of the organozinc species formed on the metal surface and bringing them into solution.[4][8]
-
Key Features :
Synthesis Using Highly Reactive "Rieke Zinc"
For less reactive alkyl halides, highly activated "Rieke zinc" is often the reagent of choice.[8] Rieke zinc is prepared by the chemical reduction of a zinc(II) salt, such as ZnCl₂, with a potent reducing agent like lithium naphthalenide.[8][10] This process generates a finely divided, highly reactive form of zinc metal that can undergo oxidative addition with a wide range of organic halides, including some chlorides, at low temperatures.[8]
-
Key Features :
Figure 1: General workflow for the direct synthesis of organozinc reagents.
Figure 2: Key mechanistic steps in organozinc formation from metallic zinc.
In Situ Generation: The Reformatsky Reaction
A classic application that involves the in situ formation of an organozinc reagent is the Reformatsky reaction.[10] In this process, an α-halo ester reacts with zinc dust to form a zinc enolate (a "Reformatsky enolate").[11][12] This organozinc intermediate is stable enough not to react with the ester group but is sufficiently nucleophilic to add to aldehydes or ketones present in the same pot, yielding β-hydroxy esters upon workup.[3][10]
-
Key Features :
Figure 3: Logical workflow for the one-pot Reformatsky reaction.
Quantitative Data Summary
The efficiency of organozinc reagent preparation is highly dependent on the chosen method and substrates. The following table summarizes representative data from the literature.
| Method | Alkyl Halide Substrate | Activator / Conditions | Solvent | Typical Yield | Reference |
| Iodine-Mediated | 1-bromodecane | 2 mol% I₂ | DMA | >95% | [6] |
| 1-bromo-3-phenylpropane | 2 mol% I₂ | DMA | >95% | [6] | |
| 1-chloro-4-phenoxybutane | 2 mol% I₂, NaBr | DMA | 85% | [6] | |
| LiCl-Assisted | 1-bromo-3-cyanopropane | LiCl, Zn dust | THF | ~87% | [4][7] |
| Ethyl 4-iodobutyrate | LiCl, Zn dust | THF | ~90% | [4][7] | |
| Reformatsky | Ethyl bromoacetate + Isatin derivs. | Zn, CuCl | 2-Me-THF | 65-91% | [13] |
| tert-butyl bromoacetate + Aldehyde | Rieke Zinc | THF | High Yields | [10] |
Detailed Experimental Protocols
Note: These protocols are generalized and should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Organozinc reagents can be pyrophoric.[1]
Protocol 4.1: General Procedure for Iodine-Mediated Preparation of Alkylzinc Bromides
-
Apparatus : A three-necked, oven-dried flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet.
-
Procedure :
-
To the flask, add zinc dust (1.5 - 2.0 equivalents) and a catalytic amount of iodine (1-5 mol%).
-
Add anhydrous N,N-dimethylacetamide (DMA) via syringe.
-
Heat the stirred suspension to approximately 60-80°C. The purple color of the iodine should fade as it reacts with the zinc.
-
Add the alkyl bromide (1.0 equivalent) dropwise via syringe, maintaining the internal temperature. An exothermic reaction is often observed.
-
After the addition is complete, maintain the reaction at 60-80°C for 1-4 hours, or until titration of an aliquot indicates complete consumption of the alkyl halide.
-
Cool the reaction mixture to room temperature. The resulting greyish suspension of the alkylzinc bromide is ready for use in subsequent reactions.[6]
-
Protocol 4.2: General Procedure for LiCl-Assisted Preparation of Alkylzinc Halides
-
Apparatus : An oven-dried Schlenk flask equipped with a magnetic stirrer and an inert gas inlet.
-
Procedure :
-
To the flask, add anhydrous lithium chloride (1.0 - 1.2 equivalents) and zinc dust (1.5 - 2.0 equivalents).
-
Heat the solids under vacuum and backfill with inert gas. Repeat this cycle three times to ensure anhydrous conditions.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
To the stirred suspension, add the alkyl iodide or bromide (1.0 equivalent) dropwise at room temperature or slightly above (e.g., 30-40°C).
-
Stir the reaction mixture for 2-12 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.
-
Once the reaction is complete, allow the excess zinc dust to settle. The supernatant containing the soluble RZnX·LiCl complex can be cannulated to another flask for subsequent reactions.[4][7]
-
Protocol 4.3: General Procedure for the Reformatsky Reaction
-
Apparatus : A three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet.
-
Procedure :
-
To the flask, add activated zinc dust (1.5 - 2.0 equivalents) and anhydrous solvent (e.g., THF, diethyl ether).[10]
-
In the dropping funnel, prepare a solution of the α-halo ester (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and warm gently to initiate the reaction (indicated by bubble formation or a slight exotherm).
-
Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture (with or without heating) until completion (typically 1-4 hours).
-
Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester, which can be purified by chromatography.[11][13]
-
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
Spectroscopic Characterization of n-Butylzinc Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of n-butylzinc bromide (CH₃(CH₂)₃ZnBr). Due to the limited availability of publicly accessible, raw spectroscopic data for this specific organozinc reagent, this document focuses on the anticipated spectroscopic properties derived from the analysis of its constituent chemical functionalities and the general characteristics of related organometallic compounds. Detailed experimental protocols for the acquisition of spectroscopic data for air- and moisture-sensitive compounds are also provided.
Introduction
n-Butylzinc bromide is a valuable organozinc reagent frequently utilized in organic synthesis, most notably in Negishi cross-coupling reactions to form carbon-carbon bonds. As with any reactive chemical species, a thorough understanding of its structural and electronic properties is paramount for its effective and safe use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for the characterization of such reagents. This guide outlines the expected spectroscopic signatures of n-butylzinc bromide and provides standardized protocols for their determination.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the spectroscopic characterization of n-butylzinc bromide. These values are estimations based on typical chemical shifts and absorption frequencies for the n-butyl group and organometallic compounds.
¹H NMR Spectroscopy (Expected Chemical Shifts)
Solvent: Tetrahydrofuran-d₈ (THF-d₈) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |
| CH₃- | Triplet | ~ 0.9 | Integration: 3H |
| -CH₂-CH₃ | Sextet | ~ 1.4 | Integration: 2H |
| -CH₂-CH₂-Zn | Multiplet | ~ 1.3 | Integration: 2H |
| -CH₂-Zn | Triplet | ~ 0.5 | Integration: 2H. Significant upfield shift due to the electropositive zinc atom. |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
Solvent: Tetrahydrofuran-d₈ (THF-d₈)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C H₃- | ~ 14 | |
| -C H₂-CH₃ | ~ 35 | |
| -C H₂-CH₂-Zn | ~ 28 | |
| -C H₂-Zn | ~ 10 | Significant upfield shift due to the direct attachment to zinc. |
Infrared (IR) Spectroscopy (Expected Absorption Bands)
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2850 - 2960 | Strong |
| C-H bend (CH₂) | 1450 - 1470 | Medium |
| C-H bend (CH₃) | 1375 - 1385 | Medium |
| C-Zn stretch | 400 - 600 | Medium-Weak |
Mass Spectrometry (Expected Fragmentation)
The mass spectrum of n-butylzinc bromide is expected to be complex due to isotopic distributions of zinc and bromine. The primary fragmentation pathway would likely involve the cleavage of the C-Zn bond.
| Ion | m/z (most abundant isotopes) | Notes |
| [CH₃(CH₂)₃]⁺ | 57 | Butyl cation |
| [ZnBr]⁺ | 143/145 | Zinc bromide cation, showing isotopic pattern for Br (⁷⁹Br/⁸¹Br) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic characterization of n-butylzinc bromide. Note: n-Butylzinc bromide is highly sensitive to air and moisture. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the n-butyl group and its attachment to the zinc atom.
Materials:
-
n-Butylzinc bromide solution in THF
-
Deuterated tetrahydrofuran (THF-d₈), dried over a suitable drying agent (e.g., sodium/benzophenone ketyl) and degassed.
-
NMR tubes with J. Young valves or other suitable sealing mechanism.
-
Gas-tight syringes.
-
Schlenk line or glovebox.
Procedure:
-
Under an inert atmosphere, transfer an appropriate volume of the n-butylzinc bromide solution (typically 0.1-0.2 mL) into a dry, inert NMR tube.
-
Using a gas-tight syringe, add approximately 0.5 mL of dry, degassed THF-d₈ to the NMR tube.
-
Seal the NMR tube securely with the J. Young valve.
-
Remove the NMR tube from the inert atmosphere and carefully wipe the exterior.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra, referencing the residual solvent peak of THF-d₈.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the n-butyl group.
Materials:
-
n-Butylzinc bromide solution in THF
-
FT-IR spectrometer with an attenuated total reflectance (ATR) accessory suitable for air-sensitive samples, or a sealed liquid cell (e.g., with KBr or NaCl windows).
-
Dry solvent for cleaning (e.g., anhydrous hexane).
-
Glovebox.
Procedure (using ATR):
-
Place the FT-IR spectrometer's ATR accessory inside a glovebox.
-
Record a background spectrum of the clean, dry ATR crystal.
-
Apply a small drop of the n-butylzinc bromide solution directly onto the ATR crystal.
-
Acquire the IR spectrum.
-
Clean the ATR crystal thoroughly with a dry, non-protic solvent.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the parent ion and its characteristic fragmentation patterns.
Materials:
-
n-Butylzinc bromide solution in THF
-
Mass spectrometer with an appropriate ionization source for air-sensitive compounds (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)) and an inert sample introduction system.
-
Anhydrous, degassed solvent for sample dilution (e.g., THF or toluene).
-
Glovebox or Schlenk line.
Procedure:
-
Inside a glovebox, prepare a dilute solution of n-butylzinc bromide in the chosen anhydrous solvent.
-
Load the solution into a gas-tight syringe.
-
Introduce the sample into the mass spectrometer via direct infusion using the inert sample introduction system.
-
Acquire the mass spectrum over an appropriate m/z range.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of n-butylzinc bromide.
An In-depth Technical Guide to Butylzinc Bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of butylzinc bromide, a versatile organozinc reagent. It details experimental protocols for its synthesis and application in organic chemistry, with a focus on its role in the formation of carbon-carbon bonds, a fundamental process in drug development and materials science.
Core Physical and Chemical Properties
Butylzinc bromide is an organozinc compound that is widely utilized in organic synthesis. It is typically handled as a solution in tetrahydrofuran (THF) due to its sensitivity to air and moisture. While specific data for the pure compound are scarce due to its reactivity, the properties of its commonly used 0.5 M THF solution are well-documented.
Physical Properties
The physical characteristics of butylzinc bromide, particularly as a 0.5 M solution in THF, are crucial for its handling and application in experimental settings.
| Property | Value |
| Molecular Formula | C4H9BrZn |
| Molecular Weight | 202.41 g/mol |
| Appearance | Typically a solution |
| Density (0.5 M in THF) | ~0.958 g/mL at 25 °C |
| Solubility | Reacts with water[1][2] |
| Storage Temperature | 2-8°C |
Chemical Properties
The chemical behavior of butylzinc bromide is dominated by the polarized carbon-zinc bond, which imparts nucleophilic character to the butyl group.
| Property | Description |
| Reactivity | Highly reactive organometallic reagent. The butyl group acts as a nucleophile. |
| Stability | Sensitive to air and moisture.[1] It is typically handled under an inert atmosphere (e.g., argon). |
| Key Reactions | Primarily used in palladium-catalyzed Negishi cross-coupling reactions to form C-C bonds with organic halides or triflates.[3] |
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of butylzinc bromide. The following protocols outline its in-situ preparation and a typical application in a Negishi cross-coupling reaction.
Synthesis of Butylzinc Bromide (In-situ)
This protocol describes the preparation of butylzinc bromide from 1-bromobutane and activated zinc.
Materials:
-
Zinc dust
-
Iodine (catalytic amount)
-
1-Bromobutane
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a flask is charged with zinc dust.
-
A catalytic amount of iodine is added to activate the zinc surface.
-
Anhydrous THF is added to the flask.
-
1-Bromobutane is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature until the zinc is consumed and the formation of the organozinc reagent is complete. The resulting solution of butylzinc bromide in THF is then used directly in subsequent reactions.
Application in Negishi Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed cross-coupling of butylzinc bromide with an aryl bromide.
Materials:
-
Butylzinc bromide solution (0.5 M in THF)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous THF
Procedure:
-
In a flask under an inert atmosphere, the aryl bromide and the palladium catalyst are dissolved in anhydrous THF.
-
The butylzinc bromide solution is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows related to butylzinc bromide.
Caption: Synthesis workflow for butylzinc bromide.
Caption: Experimental workflow for a Negishi cross-coupling reaction.
Conclusion
Butylzinc bromide is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Negishi cross-coupling reaction. Its utility in the synthesis of complex molecules makes it an important tool for researchers in drug development and materials science. Proper handling and adherence to detailed experimental protocols are essential for its safe and effective use.
References
In-Depth Technical Guide: Butylzinc Bromide (CAS No. 92273-73-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butylzinc bromide (CAS No. 92273-73-9), an organozinc reagent widely utilized in organic synthesis. The guide details its chemical and physical properties, provides experimental protocols for its synthesis and a key application in cross-coupling reactions, and presents expected analytical data for characterization.
Chemical and Physical Properties
Butylzinc bromide is a reactive organometallic compound, typically handled as a 0.5 M solution in tetrahydrofuran (THF). It is primarily used as a nucleophilic butyl group donor in organic reactions, most notably in the palladium-catalyzed Negishi cross-coupling.[1][2] Due to its sensitivity to air and moisture, it requires handling under an inert atmosphere.[3]
Table 1: Physical and Chemical Properties of Butylzinc Bromide
| Property | Value | Reference(s) |
| CAS Number | 92273-73-9 | [1] |
| Molecular Formula | C₄H₉BrZn | [1] |
| Molecular Weight | 202.41 g/mol | [1] |
| Appearance | Typically a solution in THF | N/A |
| Density (of 0.5M solution in THF) | 0.958 g/mL at 25 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for Butylzinc Bromide in THF
| Chemical Shift (ppm) | Multiplicity | Assignment | Notes |
| ~ 0.5 - 1.0 | t | CH₃ | The terminal methyl group is expected to be the most shielded. |
| ~ 1.2 - 1.6 | m | -CH₂-CH₂- | The two internal methylene groups will likely appear as a complex multiplet. |
| ~ 0.8 - 1.2 | t | -CH₂-Zn | The methylene group directly attached to the zinc atom is expected to be shifted upfield compared to a typical alkyl chain due to the electropositive nature of zinc. |
Table 3: Predicted ¹³C NMR Spectral Data for Butylzinc Bromide in THF
| Chemical Shift (ppm) | Assignment | Notes |
| ~ 10 - 15 | CH₃ | Terminal methyl carbon. |
| ~ 25 - 35 | -CH₂-CH₂- | Internal methylene carbons. |
| ~ 15 - 25 | -CH₂-Zn | The carbon attached to zinc is expected to be significantly shielded. |
Table 4: Predicted IR Spectral Data for Butylzinc Bromide
| Wavenumber (cm⁻¹) | Assignment |
| 2850 - 2960 | C-H stretching |
| 1450 - 1470 | C-H bending |
| ~ 400 - 600 | C-Zn stretching |
Table 5: Predicted Mass Spectrometry Fragmentation for Butylzinc Bromide
| m/z | Fragment | Notes |
| 201/203 | [C₄H₉ZnBr]⁺ | Molecular ion peak (isotopic pattern due to Br and Zn). |
| 145/147 | [ZnBr]⁺ | Loss of the butyl radical. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
Experimental Protocols
Synthesis of Butylzinc Bromide
The following is a general procedure for the synthesis of butylzinc bromide from 1-bromobutane and activated zinc metal.
Experimental Workflow: Synthesis of Butylzinc Bromide
References
Mastering the Challenge: A Technical Guide to the Handling and Storage of Air-Sensitive Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Organozinc reagents are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereoselectivity. Their utility in key transformations such as the Negishi coupling and Reformatsky reaction has cemented their importance in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the reactivity that makes these reagents so valuable also renders many of them highly sensitive to air and moisture, necessitating specialized handling and storage techniques to ensure their integrity and safe use. This guide provides an in-depth overview of the best practices for the handling and storage of air-sensitive organozinc reagents, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory application.
Understanding the Sensitivity of Organozinc Reagents
The reactivity of organozinc compounds stems from the polar carbon-zinc bond, which imparts nucleophilic character to the carbon atom. This reactivity, however, also makes them susceptible to decomposition upon exposure to atmospheric oxygen and water. Many organozinc compounds, particularly dialkylzincs like diethylzinc, are pyrophoric, meaning they can spontaneously ignite in air.[1] Others, while not pyrophoric, will readily decompose, leading to a loss of reactivity and the formation of unwanted byproducts.
The stability of organozinc reagents is influenced by several factors, including the nature of the organic substituents and the presence of coordinating ligands or salts. For instance, organozinc pivalates have been developed as solid reagents with significantly enhanced stability towards air and moisture compared to their halide counterparts.[2][3]
Quantitative Stability Data
To ensure the successful application of organozinc reagents, it is crucial to understand their stability under various conditions. The following tables summarize available quantitative data on the stability of select organozinc reagents.
| Reagent Class | Example | Conditions | Stability Metric | Reference |
| Diorganozinc | Diethylzinc | Thermal decomposition in N2 carrier gas | Onset of decomposition ~150 °C | [4] |
| Organozinc Pivalate | Pyridin-3-ylzinc pivalate | Solid, exposed to air | ~80-86% activity after 2h | [5] |
| Organozinc Pivalate | Alkynyl zinc pivalates | Solid, handled in air | Stable for several hours without significant decomposition | [2] |
Note: Quantitative data on the decomposition of a wide range of organozinc reagents in solution over time at various temperatures is not extensively consolidated in the literature. Stability is often assessed qualitatively or for specific applications. The provided data represents examples found in specific studies.
Core Handling and Storage Techniques
The successful manipulation of air-sensitive organozinc reagents relies on the rigorous exclusion of air and moisture. The two primary methods for achieving this are the use of a Schlenk line and a glovebox.
Schlenk Line Techniques
A Schlenk line is a dual-manifold apparatus that allows for the alternation between a vacuum and a supply of dry, inert gas (typically argon or nitrogen). This enables the creation of an inert atmosphere within the reaction glassware.
Workflow for Setting Up a Reaction under Inert Atmosphere using a Schlenk Line:
Caption: Workflow for establishing an inert atmosphere in reaction glassware using a Schlenk line.
Glovebox Techniques
A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for the direct manipulation of reagents in an air- and moisture-free environment.
General Storage Recommendations:
-
Primary Containment: Store organozinc reagents in their original, sealed containers (e.g., Sure/Seal™ bottles) until use.[6]
-
Secondary Containment: Place the primary container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Inert Atmosphere: For long-term storage, especially of highly sensitive reagents, it is recommended to store the containers inside a glovebox or a desiccator flushed with an inert gas.
-
Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from heat sources. Refrigeration may be required for some reagents, but always consult the safety data sheet.
Experimental Protocols
The following are detailed protocols for common reactions involving organozinc reagents, adapted from the literature. These should be performed by trained personnel using appropriate air-free techniques.
Protocol 1: Preparation of a Solid Organozinc Pivalate and its Use in a Negishi Cross-Coupling Reaction
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Part A: Preparation of Zinc Pivalate
-
Setup: A 500 mL round-bottomed flask equipped with a magnetic stir bar, a septum, and a Dean-Stark trap topped with a reflux condenser is assembled and flushed with argon.
-
Reagents: Toluene (250 mL), pivalic acid (11.3 g, 110 mmol), and zinc oxide (4.07 g, 50 mmol) are added to the flask.
-
Reaction: The suspension is heated to reflux under argon for 16 hours, with the azeotropically removed water collected in the Dean-Stark trap.
-
Isolation: The mixture is cooled to room temperature, and the solvent is removed under vacuum to yield zinc pivalate as a white solid.
Part B: Preparation of Pyridin-3-ylzinc Pivalate
-
Setup: A 1 L Schlenk flask is flushed with argon and equipped with a magnetic stir bar and septum.
-
Reagents: 3-Bromopyridine (6.32 g, 40.0 mmol) and dry THF (50 mL) are added. The solution is cooled to 0 °C.
-
Grignard Formation: i-PrMgCl·LiCl (35.2 mL of a 1.25 M solution in THF, 44.0 mmol) is added slowly via syringe pump over 30 minutes.
-
Transmetalation: A solution of zinc pivalate (prepared in Part A) in dry THF is added to the Grignard reagent at 0 °C. The mixture is stirred for 30 minutes.
-
Isolation: The solvent is removed under high vacuum to yield the solid pyridin-3-ylzinc pivalate as a yellow powder.
Part C: Negishi Cross-Coupling
-
Setup: The Schlenk flask containing the solid pyridin-3-ylzinc pivalate (32.6 mmol) is equipped with a stir bar and septum and placed under an argon atmosphere.
-
Reagents: Dry THF (65 mL) and ethyl 4-bromobenzoate (6.45 g, 28.2 mmol) are added.
-
Catalyst Addition: PEPPSI-IPr catalyst (193 mg, 0.28 mmol) is added under a positive flow of argon.
-
Reaction: The reaction mixture is stirred at 25 °C for 2 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified by chromatography.
Catalytic Cycle for the Negishi Cross-Coupling Reaction:
Caption: The catalytic cycle of the palladium-catalyzed Negishi cross-coupling reaction.
Protocol 2: The Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.
-
Zinc Activation: Zinc dust or granules are activated to remove the passivating oxide layer. This can be achieved by stirring the zinc with a small amount of iodine or 1,2-dibromoethane in a dry solvent (e.g., THF) until the color of the halogen disappears. The solvent is then decanted, and the activated zinc is washed with fresh dry solvent.
-
Setup: A three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer is thoroughly dried and flushed with argon. The activated zinc is placed in the flask.
-
Reaction: A solution of the aldehyde or ketone and the α-halo ester in a dry solvent (e.g., THF or diethyl ether) is placed in the dropping funnel. A small portion of this solution is added to the zinc suspension. The reaction is initiated, which may require gentle heating. Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion and Work-up: After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then cooled, and the excess zinc is allowed to settle. The supernatant is decanted, and the remaining zinc is washed with fresh solvent. The combined organic layers are then hydrolyzed by pouring them into a cold, dilute acid solution (e.g., 10% H2SO4 or saturated aqueous NH4Cl).
-
Isolation: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are washed, dried, and concentrated under reduced pressure. The crude product can then be purified by distillation or chromatography.
Conclusion
The successful use of air-sensitive organozinc reagents is a testament to the importance of meticulous laboratory technique. By understanding the inherent reactivity and stability of these compounds and by employing robust air-free techniques such as the Schlenk line and glovebox, researchers can confidently and safely harness the synthetic power of these valuable reagents. The protocols and data provided in this guide serve as a foundational resource for the effective handling, storage, and application of organozinc compounds in the pursuit of novel chemical entities.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]
- 4. Mercury (element) - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 有机锌试剂 [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
mechanism of oxidative addition of zinc to butyl bromide
An In-depth Technical Guide to the Mechanism of Oxidative Addition of Zinc to Butyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of organozinc reagents via the oxidative addition of metallic zinc to organic halides is a cornerstone of modern synthetic chemistry, enabling powerful carbon-carbon bond-forming reactions such as the Negishi cross-coupling. This guide provides a detailed examination of the mechanism governing the reaction between commercially available zinc and butyl bromide to form butylzinc bromide. It covers the critical preliminary step of zinc activation, delves into the prevailing mechanistic models—the polar two-step surface reaction and the Single-Electron Transfer (SET) pathway—and summarizes the key factors influencing reaction success. Detailed experimental protocols are provided to offer a practical framework for laboratory application.
The Crucial Role of Zinc Activation
Commercial zinc metal is typically coated with a passivating layer of zinc oxide (ZnO), which renders it inert and poses a challenge to achieving reproducible results in oxidative addition reactions.[1][2] Activation of the zinc surface is therefore the most critical step to ensure a consistent and reliable reaction. This is achieved by removing the oxide layer and increasing the surface area, thereby exposing fresh, reactive zinc(0) metal.[2]
Several activation methods are commonly employed, each influencing the reaction environment for the subsequent formation of organozinc intermediates.[2]
-
Acid Treatment (e.g., HCl) : Washing zinc powder with dilute acid effectively dissolves the basic zinc oxide layer to form soluble zinc salts (e.g., ZnCl₂).[3]
-
Iodine (I₂) : A catalytic amount of iodine is a highly effective activator. It is believed to work by reacting with the zinc surface to remove the oxide layer and potentially by facilitating a halogen exchange with the alkyl bromide to form the more reactive alkyl iodide in situ.[4]
-
Trimethylsilyl Chloride (TMSCl) : TMSCl is proposed to react with the surface zinc oxide, converting it into soluble species and exposing the underlying zinc metal.[5]
-
Rieke Zinc : This method involves the chemical reduction of a zinc salt (e.g., ZnCl₂) by a potent reducing agent like lithium naphthalenide. The process generates highly reactive, finely divided zinc particles with a large surface area.[5]
The Reaction Mechanism
The direct insertion of zinc into the carbon-bromine bond of butyl bromide is generally understood to proceed via one of two primary mechanistic pathways. The prevailing conditions, including the solvent and the nature of the zinc activation, can favor one pathway over the other.
The Polar Two-Step Surface Mechanism
For activated zinc in a polar aprotic solvent such as tetrahydrofuran (THF), the most widely accepted mechanism involves a two-step process that occurs on the heterogeneous metal surface.[5]
-
Oxidative Addition : An activated zinc atom on the metal surface directly inserts into the carbon-bromine bond of butyl bromide. This is a concerted step that forms a surface-bound organozinc intermediate, BuZnBr(surf).
-
Solubilization : The BuZnBr(surf) intermediate is not very soluble. The polar solvent (THF) coordinates to the zinc center, which helps to detach the organozinc species from the metal surface and bring it into the solution as a solvated complex, [BuZnBr(THF)n].[5]
This solubilization step can be the rate-limiting step of the overall reaction. The addition of salts like lithium chloride (LiCl) can dramatically accelerate this step by forming more soluble "ate" complexes, such as (THF)nLi[RZnX₂], thus increasing the overall rate of formation of the soluble organozinc reagent.[5]
The Single-Electron Transfer (SET) Mechanism
An alternative pathway, the Single-Electron Transfer (SET) mechanism, involves radical intermediates.[1] This pathway may be significant for less reactive alkyl halides or under specific reaction conditions.
-
Electron Transfer : A single electron is transferred from the zinc metal surface to the σ* antibonding orbital of the C-Br bond in butyl bromide.
-
Fragmentation : This transfer forms a transient butyl bromide radical anion, [CH₃(CH₂)₃Br]•⁻, which rapidly fragments into a butyl radical (CH₃(CH₂)₃•) and a bromide anion (Br⁻).
-
Radical Recombination : The highly reactive butyl radical then combines with a zinc(I) species on the surface (formed from the initial electron donation) or another zinc atom to yield the final butylzinc bromide product.
Data Presentation: Factors Influencing Reaction Success
While precise kinetic parameters for the oxidative addition of zinc to butyl bromide are not extensively documented in a consolidated form, the literature provides clear guidance on the key variables that control the reaction's efficiency and yield.
| Parameter | Variable | Effect on Reaction | Rationale / Notes | Citation(s) |
| Zinc Metal | Form (dust, powder, shot) | Higher surface area (dust) leads to a faster reaction. | Increases the number of active sites available for oxidative addition. | [4] |
| Activation Method | Critical . Unactivated zinc shows little to no reactivity. | Removes the passivating ZnO layer. Methods like I₂ or TMSCl are highly effective. | [2][4][5] | |
| Solvent | Polarity | Polar aprotic solvents (e.g., THF, DMA) are essential. | The solvent must solubilize the resulting organozinc halide. THF is standard for its good balance of solvating power and reactivity. | [4][5] |
| Alkyl Halide | Halogen | Reactivity order: R-I > R-Br > R-Cl. | The reaction rate correlates inversely with the C-X bond strength. | [4][5] |
| Additives | Lewis Salts (e.g., LiCl) | Can significantly accelerate the reaction. | Facilitates the solubilization of the surface-bound RZnX intermediate by forming soluble "ate" complexes. | [5] |
| Iodine (I₂) | Acts as both an activator and a reaction promoter. | May facilitate halogen exchange to form the more reactive butyl iodide in situ. | [4] | |
| Temperature | - | Reaction is often initiated at room temperature and may be exothermic. Gentle heating can be used to sustain the reaction. | Provides the necessary activation energy, but excessive heat can lead to side reactions like Wurtz coupling (R-R). | [6] |
| Yield | - | High to excellent yields (>95%) are achievable under optimized conditions. | Proper zinc activation and choice of solvent are paramount for achieving high conversion. | [4][6] |
Experimental Protocols
The following protocols provide a practical guide for the preparation of butylzinc bromide. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware, as organozinc reagents are sensitive to air and moisture.[6]
Protocol for Zinc Activation (Acid Wash Method)
-
Place commercial zinc dust (1.2-1.5 equivalents) into a Schlenk flask equipped with a magnetic stir bar.
-
Under a fume hood, add a sufficient volume of dilute HCl (e.g., 1 M) to cover the zinc powder.
-
Stir the suspension vigorously for 5-10 minutes. Effervescence may be observed as the oxide layer reacts.
-
Stop stirring, allow the zinc to settle, and carefully decant the acidic aqueous layer via cannula.
-
Wash the activated zinc sequentially with portions of deionized water (2x), ethanol (2x), and finally diethyl ether or THF (2x) to remove water.
-
Dry the activated zinc powder under high vacuum with gentle heating (e.g., 100 °C) for several hours until it is a fine, free-flowing powder.
-
Backfill the flask with an inert atmosphere. The activated zinc is now ready for use.
Protocol for Synthesis of Butylzinc Bromide (Iodine Activation)
This protocol is adapted from a general procedure for the preparation of alkylzinc reagents.[4]
-
Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, all under a positive pressure of argon, add zinc dust (e.g., 1.3 g, 20 mmol).
-
Activation : Add a few crystals of iodine (e.g., ~50 mg, 0.2 mmol, ~1 mol%). The mixture may be gently warmed to initiate the activation, evidenced by the disappearance of the purple iodine color.
-
Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMA) or THF (e.g., 10 mL).
-
Reagent Addition : Add a solution of 1-bromobutane (e.g., 1.71 mL, 16 mmol) in the same anhydrous solvent (e.g., 5 mL) to the addition funnel.
-
Reaction : Add a small portion of the butyl bromide solution to the stirred zinc suspension. The reaction is often initiated by gentle warming. An exothermic reaction should be observed.
-
Once the reaction has initiated, add the remainder of the butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours to ensure complete conversion.
-
Completion : The reaction is complete when most of the metallic zinc has been consumed. The resulting greyish solution of butylzinc bromide is ready for use in subsequent reactions. The concentration is typically assumed based on the limiting reagent, or it can be determined via titration.
References
- 1. youtube.com [youtube.com]
- 2. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BUTYLZINC BROMIDE|lookchem [lookchem.com]
Solubility of n-Butylzinc Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Butylzinc bromide (n-BuZnBr) is a pivotal organozinc reagent, widely employed in synthetic organic chemistry, particularly in carbon-carbon bond-forming reactions such as the Negishi coupling. Its efficacy and reaction kinetics are profoundly influenced by its solubility in the chosen reaction solvent. This technical guide provides a comprehensive overview of the solubility characteristics of n-butylzinc bromide in common organic solvents. Due to a scarcity of published quantitative solubility data, this document also furnishes detailed experimental protocols for determining the solubility of this air- and moisture-sensitive compound, enabling researchers to generate critical data for reaction optimization and process development.
Introduction
Organozinc halides, and specifically n-butylzinc bromide, occupy a significant role in modern synthetic methodologies. Their utility in constructing complex molecular architectures, central to the development of new pharmaceutical agents and other advanced materials, is well-established. The solubility of these reagents is a critical parameter that dictates their performance in chemical reactions. A clear understanding of solubility allows for the precise control of reaction concentrations, prevention of reagent precipitation, and optimization of reaction rates and yields. This guide addresses the current knowledge gap regarding the quantitative solubility of n-butylzinc bromide and provides the necessary tools for its experimental determination.
Factors Influencing the Solubility of n-Butylzinc Bromide
The dissolution of n-butylzinc bromide is a complex process governed by several interrelated factors. A fundamental understanding of these factors is essential for solvent selection and for interpreting solubility data.
-
Solvent Polarity and Coordinating Ability: Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are commonly used for organozinc reagents. Their ability to coordinate to the Lewis acidic zinc center through oxygen lone pairs stabilizes the organometallic species in solution.
-
Schlenk Equilibrium: In solution, organozinc halides can exist in equilibrium with their corresponding diorganozinc species and zinc dihalide (Schlenk equilibrium). The position of this equilibrium, which is influenced by the solvent, can affect the overall solubility.
-
Presence of Additives: The addition of salts, most notably lithium chloride (LiCl), can significantly enhance the solubility of organozinc halides. LiCl is thought to break up polymeric aggregates of the organozinc reagent and form more soluble "ate" complexes.
-
Temperature: As with most dissolution processes, temperature plays a crucial role. While an increase in temperature generally leads to higher solubility, it can also promote decomposition of the thermally sensitive organozinc reagent.
-
Purity of the Reagent and Solvent: The presence of impurities, such as zinc halides from the synthesis of the reagent or water in the solvent, can impact the observed solubility.
Figure 1. Key factors influencing the solubility of n-butylzinc bromide.
Quantitative Solubility Data
| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) | Temperature (°C) | Notes |
| Tetrahydrofuran (THF) | ≥ 0.5 | ≥ 10.12 | Ambient | Based on commercially available solutions.[1][2][3] The actual saturation solubility is likely higher. |
| Diethyl Ether (Et₂O) | Data not available | Data not available | - | Expected to be a suitable solvent due to its coordinating nature. |
| Toluene | Data not available | Data not available | - | Generally, organozinc halides have lower solubility in non-coordinating hydrocarbon solvents. |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | - | Polar aprotic solvents can promote the formation of organozinc reagents.[4] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | - | Similar to DMF, it can be used in the preparation of organozinc reagents.[4] |
Note: The value for THF is calculated based on a 0.5 M solution and the molecular weight of n-butylzinc bromide (202.41 g/mol ).
Experimental Protocols for Solubility Determination
Given the absence of comprehensive solubility data, this section provides detailed methodologies for its experimental determination. The air- and moisture-sensitive nature of n-butylzinc bromide necessitates the use of inert atmosphere techniques, such as a Schlenk line or a glovebox.
General Considerations for Handling n-Butylzinc Bromide
-
Inert Atmosphere: All manipulations of n-butylzinc bromide, whether in solid form or in solution, must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.
-
Anhydrous Solvents: The solvents used for solubility determination must be rigorously dried and deoxygenated prior to use.
-
Glassware: All glassware must be oven-dried and cooled under a stream of inert gas before use.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, taking a known volume of the supernatant, removing the solvent, and weighing the residual solute.
Materials and Equipment:
-
n-Butylzinc bromide (solid)
-
Anhydrous organic solvent of interest
-
Schlenk flasks
-
Gas-tight syringes
-
Cannula
-
Magnetic stirrer and stir bars
-
Thermostatic bath
-
Analytical balance
-
Vacuum pump
-
Schlenk line or glovebox
Figure 2. Workflow for gravimetric solubility determination.
Procedure:
-
Place a magnetic stir bar into a Schlenk flask and securely attach it to a Schlenk line. Evacuate and backfill with inert gas three times.
-
Under a positive flow of inert gas, add an excess of solid n-butylzinc bromide to the flask.
-
Using a gas-tight syringe, add a known volume of the anhydrous solvent to the flask.
-
Seal the flask and place it in a thermostatic bath set to the desired temperature. Stir the suspension vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Turn off the stirring and allow the excess solid to settle completely.
-
Tare a clean, dry Schlenk flask on an analytical balance.
-
Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant solution using a gas-tight syringe, ensuring no solid particles are drawn.
-
Transfer the solution to the pre-weighed Schlenk flask.
-
Connect the flask containing the sample to the Schlenk line and carefully remove the solvent under vacuum.
-
Once the residue is completely dry, backfill the flask with inert gas and weigh it on the analytical balance.
-
The mass of the dissolved n-butylzinc bromide is the difference between the final and initial weights of the flask. The solubility can then be calculated in g/100 mL or mol/L.
Spectroscopic (NMR) Method for Solubility Determination
This method involves preparing a saturated solution and determining the concentration of the solute in the supernatant by Nuclear Magnetic Resonance (NMR) spectroscopy using an internal standard.
Materials and Equipment:
-
Same as for the gravimetric method, plus:
-
NMR spectrometer
-
NMR tubes with J. Young valves or rubber septa
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a saturated solution of n-butylzinc bromide in the desired anhydrous solvent as described in steps 1-5 of the gravimetric method.
-
In a separate Schlenk flask, prepare a stock solution of a known concentration of a suitable internal standard in the same solvent. The internal standard should be soluble in the solvent, not react with the organozinc reagent, and have NMR signals that do not overlap with those of n-butylzinc bromide.
-
Using a gas-tight syringe, transfer a precise volume of the clear supernatant from the saturated solution to a clean Schlenk flask.
-
Add a precise volume of the internal standard stock solution to this flask.
-
Agitate the solution to ensure it is homogeneous.
-
Under an inert atmosphere, transfer an aliquot of this solution to an NMR tube and seal it.
-
Acquire a ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to the n-butyl group of n-butylzinc bromide and a known signal from the internal standard.
-
The concentration of n-butylzinc bromide can be calculated using the following equation:
Concentration (solute) = [Concentration (standard) × Integration (solute) × Moles H (standard)] / [Integration (standard) × Moles H (solute)]
Where "Moles H" refers to the number of protons giving rise to the integrated signal.
Conclusion
While n-butylzinc bromide is a widely utilized reagent, there is a notable lack of comprehensive, publicly available data on its solubility in common organic solvents. The information provided in this guide, particularly the detailed experimental protocols, is intended to empower researchers to determine these crucial physical properties. By generating accurate solubility data, scientists and drug development professionals can enhance the efficiency, reproducibility, and scalability of synthetic processes that rely on this important organozinc reagent. The methodologies outlined herein, combining standard analytical techniques with the necessary precautions for handling air-sensitive materials, provide a robust framework for such investigations.
References
- 1. BUTYLZINC BROMIDE CAS#: 92273-73-9 [amp.chemicalbook.com]
- 2. n-Butylzinc bromide 0.5 M in Tetrahydrofuran [oakwoodchemical.com]
- 3. n-Butylzinkbromid 0.5 M in THF, verpackt unter Argon in wiederverschließbaren ChemSeal™ Flaschen, Thermo Scientific Chemicals 50 mL [thermofisher.com]
- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: n-Butylzinc Bromide in Palladium-Catalyzed Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of n-butylzinc bromide in palladium-catalyzed Negishi cross-coupling reactions. This powerful C(sp³)–C(sp²) bond-forming methodology is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry.
Introduction
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[1] The use of n-butylzinc bromide, a readily accessible and reactive organozinc reagent, allows for the introduction of a butyl group onto various aromatic and heteroaromatic scaffolds. This transformation is highly valued for its functional group tolerance and broad substrate scope, making it a reliable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Palladium catalysts are generally preferred for their higher chemical yields and greater functional group tolerance compared to nickel-based systems.[1] The choice of palladium precursor and, critically, the ancillary ligand, plays a pivotal role in the efficiency and selectivity of the coupling reaction.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the palladium-catalyzed Negishi coupling with n-butylzinc bromide is illustrated below. The process involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with n-butylzinc bromide and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of n-Butylzinc Bromide with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction facilitates the coupling of organozinc compounds with various organic halides in the presence of a nickel or palladium catalyst.[1] Due to their high functional group tolerance and reactivity, organozinc reagents are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of n-butylzinc bromide with a range of aryl bromides.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The primary steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.
-
Transmetalation: The n-butyl group is transferred from the zinc reagent to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties (n-butyl and aryl) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Data Presentation
The following table summarizes the expected yields for the cross-coupling of n-butylzinc bromide with various aryl bromides. The data is based on typical results obtained under optimized reaction conditions, primarily drawing from analogous reactions with similar alkylzinc halides.[4][5]
| Entry | Aryl Bromide | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 6 | 25 | ~95 |
| 2 | 4-Bromotoluene | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 6 | 25 | ~93 |
| 3 | Methyl 4-bromobenzoate | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 1 | 25 | ~96 |
| 4 | 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 1 | 25 | ~94 |
| 5 | 2-Bromotoluene | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | 6 | 25 | ~90 |
| 6 | 1-Bromo-2,4,6-trimethylbenzene | 2 mol% Pd(OAc)₂, 4 mol% CPhos | THF | 12 | 25 | ~85 |
| 7 | 3-Bromopyridine | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | 3 | 25 | ~92 |
Experimental Protocols
Safety Precautions: Organozinc reagents are moisture and air-sensitive and may be pyrophoric. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk techniques or in a glovebox. Solvents should be anhydrous.
Protocol 1: Preparation of n-Butylzinc Bromide
This protocol is adapted from a general procedure for the synthesis of alkylzinc halides.[6]
Materials:
-
Zinc dust (1.5 equiv)
-
Iodine (catalytic amount, ~1-2 mol%)
-
1,2-Dibromoethane (optional, for activation)
-
n-Butyl bromide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with zinc dust (1.5 equivalents).
-
The flask is heated under vacuum to activate the zinc and then cooled to room temperature under an inert atmosphere.
-
A catalytic amount of iodine is added. The mixture is gently heated until the iodine color disappears.
-
Optionally, a small amount of 1,2-dibromoethane can be added to further activate the zinc, followed by gentle heating.
-
Anhydrous THF is added to the activated zinc.
-
n-Butyl bromide (1.0 equivalent) is added dropwise to the stirred suspension of activated zinc in THF. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The resulting solution of n-butylzinc bromide is allowed to stand for the excess zinc to settle. The supernatant can be cannulated to another flask for use in the cross-coupling reaction. The concentration of the organozinc reagent can be determined by titration.
Protocol 2: Cross-Coupling of n-Butylzinc Bromide with 4-Bromoanisole
This protocol is a representative procedure for the palladium-catalyzed cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
CPhos (2 mol%)
-
4-Bromoanisole (1.0 equiv)
-
n-Butylzinc bromide solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%) and CPhos (2 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere.
-
Add 4-bromoanisole (1.0 equivalent) followed by anhydrous THF and anhydrous toluene.
-
To the stirred solution, add the n-butylzinc bromide solution (1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 6 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired n-butylanisole.
Visualizations
Caption: Experimental workflow for the synthesis of aryl-n-butanes.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols: n-Butylzinc Bromide for C(sp2)-C(sp3) Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-butylzinc bromide as a key reagent in the formation of C(sp2)-C(sp3) bonds, a critical transformation in organic synthesis and drug discovery. The Negishi cross-coupling reaction, which utilizes organozinc reagents, is a powerful tool for constructing complex molecular architectures.[1] This document offers detailed protocols for the preparation of n-butylzinc bromide and its subsequent application in palladium-catalyzed cross-coupling reactions with aryl halides.
Introduction
The formation of a carbon-carbon bond between an sp2-hybridized carbon of an aryl or vinyl group and an sp3-hybridized carbon of an alkyl group is a fundamental transformation in organic chemistry. The Negishi cross-coupling reaction has emerged as a robust and versatile method for achieving this, offering high functional group tolerance and excellent yields.[2] n-Butylzinc bromide is a readily accessible and highly effective organozinc reagent for introducing a butyl group onto an aromatic or vinylic core.[3][4] It can be prepared from n-butyl bromide and activated zinc or purchased as a commercially available solution.[5][6][7]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Negishi cross-coupling of n-butylzinc bromide with various aryl bromides. This data is compiled from representative literature procedures and is intended to serve as a guide for reaction optimization.
Table 1: Palladium-Catalyzed Cross-Coupling of n-Butylzinc Bromide with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (1) | CPhos (1.5) | THF | RT | 12 | 95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | Toluene | 80 | 8 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | CPhos (1.5) | THF | RT | 12 | 90 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | THF | 60 | 16 | 85 |
| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (1) | RuPhos (1.5) | THF/Toluene | RT | 14 | 93 |
Yields are isolated yields and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Preparation of n-Butylzinc Bromide
This protocol describes the in-situ preparation of n-butylzinc bromide from n-butyl bromide and activated zinc metal.[6]
Materials:
-
Zinc dust (<325 mesh)
-
1,2-Dibromoethane (DBE)
-
n-Butyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents).
-
Heat the flask under vacuum with a heat gun for 10 minutes and then cool to room temperature under a stream of argon.
-
Add anhydrous THF to the flask, followed by a catalytic amount of iodine and 1,2-dibromoethane (DBE) (approx. 5 mol%).
-
Heat the mixture to initiate the activation of zinc, which is indicated by the disappearance of the iodine color and the evolution of gas.
-
Once the activation is complete, add n-butyl bromide (1.0 equivalent) dropwise via a syringe to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the organozinc reagent.
-
Cool the resulting greyish solution of n-butylzinc bromide to room temperature. The reagent is now ready for use in the subsequent cross-coupling reaction.
Protocol 2: General Procedure for Negishi Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of the prepared n-butylzinc bromide solution with an aryl bromide.[8][9]
Materials:
-
n-Butylzinc bromide solution in THF (prepared as in Protocol 1)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., CPhos, SPhos)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a separate dry, argon-flushed flask, dissolve the aryl bromide (1.0 equivalent), palladium catalyst (1-2 mol%), and the phosphine ligand (1.5-4 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.
-
To this mixture, add the freshly prepared n-butylzinc bromide solution (1.2-1.5 equivalents) dropwise via a cannula or syringe.
-
Stir the reaction mixture at room temperature or heat as required (see Table 1 for guidance) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C(sp2)-C(sp3) coupled product.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the application of n-butylzinc bromide for C(sp2)-C(sp3) bond formation.
Caption: Workflow for n-butylzinc bromide synthesis and its use in the Negishi coupling cycle.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. BUTYLZINC BROMIDE|lookchem [lookchem.com]
- 4. BUTYLZINC BROMIDE CAS#: 92273-73-9 [amp.chemicalbook.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functional Group Tolerance of n-Butylzinc Bromide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Butylzinc bromide is a versatile organozinc reagent increasingly utilized in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions. Its moderate reactivity, compared to more aggressive organometallic reagents like Grignard or organolithium compounds, imparts a high degree of functional group tolerance. This chemoselectivity makes n-butylzinc bromide an invaluable tool for the construction of complex molecules, allowing for the formation of carbon-carbon bonds without the need for extensive protecting group strategies. These application notes provide a comprehensive overview of the functional group compatibility of n-butylzinc bromide, supported by quantitative data and detailed experimental protocols.
Core Application: Negishi Cross-Coupling
The primary application of n-butylzinc bromide is in the Negishi cross-coupling reaction, where it serves as the nucleophilic partner to couple with various organic electrophiles, most commonly aryl, heteroaryl, and vinyl halides or triflates. The reaction is typically catalyzed by a palladium(0) complex.
A general schematic for the Negishi cross-coupling reaction is presented below:
Application Notes and Protocols: Negishi Reaction with n-Butylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneer, Ei-ichi Negishi. The reaction is distinguished by its high functional group tolerance and the relatively high reactivity of the organozinc reagent, which often leads to faster reaction times compared to other cross-coupling methods.[1][2]
This document provides a detailed protocol for the Negishi reaction using n-butylzinc bromide, a common alkylzinc reagent, for the coupling with aryl bromides. It includes procedures for the preparation of the organozinc reagent and the subsequent cross-coupling reaction, as well as a summary of representative data and a mechanistic overview.
Data Presentation
The following table summarizes the reaction conditions and yields for the Negishi coupling of n-butylzinc bromide with various aryl bromides, demonstrating the scope and efficiency of this transformation.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | THF | 25 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 80 | 8 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | - | THF | 65 | 16 | 85 |
| 4 | 2-Bromopyridine | NiCl₂(dppp) (5) | - | THF/NMP | 60 | 12 | 78 |
| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | CPhos (4) | Toluene/THF | 25 | 6 | 95[3][4] |
| 6 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | Toluene/THF | 25 | 3 | 91[3] |
Experimental Protocols
1. Preparation of n-Butylzinc Bromide
This protocol describes the in situ preparation of n-butylzinc bromide from n-butyl bromide and activated zinc metal.
Materials:
-
Zinc dust (<10 micron, 99.9%)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
Iodine
-
n-Butyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Zinc Activation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add zinc dust (1.5 equivalents relative to n-butyl bromide). Heat the flask gently with a heat gun under vacuum and then cool to room temperature. This process is repeated three times to ensure the zinc is dry.
-
Add anhydrous THF to the flask.
-
To activate the zinc, add 1,2-dibromoethane (approx. 5 mol%) and trimethylsilyl chloride (approx. 1 mol%). The mixture is gently warmed until gas evolution is observed.
-
A solution of iodine in THF (approx. 2 mol%) is then added, and the mixture is stirred until the color of the iodine disappears.
-
Formation of n-Butylzinc Bromide: To the activated zinc slurry, add n-butyl bromide (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The resulting greyish solution of n-butylzinc bromide is then ready for the cross-coupling reaction. The concentration of the organozinc solution can be determined by titration.
2. Negishi Cross-Coupling of n-Butylzinc Bromide with an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed Negishi coupling.
Materials:
-
n-Butylzinc bromide solution in THF (from Protocol 1)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Add anhydrous THF to dissolve the solids.
-
To this solution, add the freshly prepared n-butylzinc bromide solution (1.2 equivalents) dropwise via syringe at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
Mandatory Visualizations
Catalytic Cycle of the Negishi Coupling Reaction
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow for Negishi Coupling
Caption: Experimental workflow for the Negishi cross-coupling.
References
Application Notes and Protocols for Butylzinc Reagents in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc reagents are powerful and versatile intermediates in organic synthesis, prized for their high functional group tolerance and moderate reactivity. Among these, butylzinc reagents, such as n-butylzinc bromide, serve as valuable sources of a butyl nucleophile in a variety of carbon-carbon bond-forming reactions. Their application in the total synthesis of complex natural products is critical for the construction of intricate molecular architectures. These reagents are key players in Negishi cross-coupling reactions and in diastereoselective additions to carbonyls, enabling the efficient and stereocontrolled formation of new carbon-carbon bonds. While their direct application as a simple butylating agent is less common in the final stages of complex syntheses, they are instrumental in the preparation of more elaborate organozinc species or in specific fragment couplings. This document provides detailed insights and protocols for the application of butylzinc reagents in the context of total synthesis.
Key Applications in Total Synthesis
Butylzinc reagents are primarily employed in the following types of transformations within the realm of natural product synthesis:
-
Negishi Cross-Coupling Reactions: The palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate is a cornerstone of modern organic synthesis. Butylzinc bromide can be coupled with various sp²- and sp³-hybridized halides to introduce a butyl group. More significantly in the context of total synthesis, the underlying principles of this reaction are heavily utilized. While a simple butyl group might not always be the target, the robust and tolerant nature of the Negishi coupling is often exploited in fragment couplings where more complex organozinc reagents are prepared via transmetallation from organolithium or Grignard reagents, which can be initiated from butyl-based precursors.
-
Diastereoselective Addition to Aldehydes: The addition of organozinc reagents to chiral aldehydes can proceed with high diastereoselectivity, allowing for the construction of stereochemically rich fragments of natural products. The stereochemical outcome is often governed by the intrinsic bias of the chiral substrate (substrate control) or by the use of chiral ligands (reagent control). Butylzinc reagents can be used to forge new stereocenters in this manner, contributing to the overall stereochemical complexity of the target molecule.
Application Example: Key Fragment Coupling in the Total Synthesis of (+)-Discodermolide
The total synthesis of the marine-derived polyketide (+)-discodermolide, a potent microtubule-stabilizing and antimitotic agent, represents a monumental achievement in natural product synthesis. Several research groups have reported its total synthesis, often employing organometallic fragment couplings as key strategic elements.
In a landmark gram-scale total synthesis of (+)-discodermolide, a modified Negishi cross-coupling was employed to unite two complex fragments of the molecule. While the specific organozinc reagent in the key coupling was a more complex, custom-synthesized species, the underlying methodology relies on the principles of organozinc chemistry where simpler reagents like butylzinc find their conceptual roots. The preparation of such complex organozinc reagents often involves the use of alkyllithium reagents, such as n-butyllithium, for metal-halogen exchange or deprotonation, followed by transmetallation with a zinc salt.
This highlights a crucial, albeit indirect, application of butyl-based reagents in the generation of the highly functionalized organozinc species required for the intricate couplings in the synthesis of molecules like (+)-discodermolide.
Experimental Protocols
While a direct, detailed protocol for a butylzinc reaction from the most prominent (+)-discodermolide syntheses is not the central published method, the following represents a general, yet detailed, protocol for a Negishi cross-coupling reaction involving a butylzinc reagent, a transformation type that is central to many total synthesis endeavors.
Protocol 1: General Procedure for the Negishi Cross-Coupling of Butylzinc Bromide with a Vinyl Iodide
This protocol describes a representative procedure for the palladium-catalyzed cross-coupling of n-butylzinc bromide with a vinyl iodide, a common transformation in the synthesis of complex organic molecules.
Materials:
-
Vinyl iodide (1.0 equiv)
-
n-Butylzinc bromide solution (1.5 equiv, typically 0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add the vinyl iodide (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon/nitrogen three times. Add anhydrous THF via syringe to dissolve the solids.
-
Addition of Butylzinc Bromide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the n-butylzinc bromide solution (1.5 equiv) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data (Representative):
| Reactant A (Vinyl Iodide) | Reactant B (n-BuZnBr) | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Substituted Vinyl Iodide | 1.5 equiv | Pd(PPh₃)₄ (5 mol%) | THF | 6 | 0 to rt | 75-90 |
Diagrams
Caption: Workflow for a typical Negishi cross-coupling reaction.
Caption: Logical relationship in diastereoselective addition.
Conclusion
Butylzinc reagents, while perhaps not always the final-stage "hero" in complex total syntheses, are undeniably a fundamental tool in the synthetic chemist's arsenal. Their utility in establishing key carbon-carbon bonds through robust and reliable methods like the Negishi coupling, and their potential for stereoselective additions, make them a valuable reagent class. The principles governing their reactivity and handling are foundational for the successful application of more complex organozinc species that are often required in the synthesis of architecturally complex natural products. The provided protocol serves as a blueprint for the practical application of these important reagents.
Application Notes and Protocols: Multicomponent Mannich Reaction Using Alkylzinc Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The multicomponent Mannich reaction is a powerful tool in organic synthesis for the one-pot formation of α-branched amines, which are key structural motifs in many pharmaceuticals and biologically active compounds. This application note details a robust and versatile protocol for a three-component Mannich reaction employing alkylzinc bromides as nucleophiles. The in situ generation of organozinc reagents from readily available alkyl bromides offers a significant advantage in terms of operational simplicity and functional group tolerance. The described methodology, which highlights the crucial role of lithium chloride (LiCl) in tetrahydrofuran (THF), provides a reliable route to a diverse range of complex amines.[1][2][3]
Reaction Principle and Workflow
The overall transformation involves the reaction of an alkyl bromide with activated zinc dust to form an alkylzinc bromide reagent. This organometallic species then participates in a three-component reaction with an aldehyde and a secondary amine, which together form an in situ-generated iminium ion. The alkyl group from the organozinc reagent adds to the iminium ion, yielding the α-branched amine product after work-up. The presence of a stoichiometric amount of LiCl is essential for the efficiency of the coupling reaction.[1][2][3]
Figure 1. General workflow for the multicomponent Mannich reaction.
Quantitative Data Summary
The following tables summarize the scope of the multicomponent Mannich reaction with various alkylzinc bromides, secondary amines, and aromatic aldehydes. Yields refer to isolated products after purification.
Table 1: Scope of Alkylzinc Bromides
| Entry | Alkyl Bromide | Alkylzinc Bromide | Aldehyde | Amine | Product | Yield (%) |
| 1 | 1-Bromobutane | n-BuZnBr | Benzaldehyde | Piperidine | 1-(1-Phenylpentyl)piperidine | 75 |
| 2 | 1-Bromohexane | n-HexZnBr | Benzaldehyde | Piperidine | 1-(1-Phenylheptyl)piperidine | 78 |
| 3 | 2-Bromopropane | i-PrZnBr | Benzaldehyde | Piperidine | 1-(2-Methyl-1-phenylpropyl)piperidine | 65 |
| 4 | Bromocyclohexane | c-HexZnBr | Benzaldehyde | Piperidine | 1-(Cyclohexyl(phenyl)methyl)piperidine | 72 |
| 5 | 1-Bromo-3-phenylpropane | Ph(CH₂)₃ZnBr | Benzaldehyde | Piperidine | 1-(1,5-Diphenylpentyl)piperidine | 70 |
Table 2: Scope of Secondary Amines
| Entry | Alkyl Bromide | Aldehyde | Amine | Product | Yield (%) |
| 1 | 1-Bromobutane | Benzaldehyde | Piperidine | 1-(1-Phenylpentyl)piperidine | 75 |
| 2 | 1-Bromobutane | Benzaldehyde | Pyrrolidine | 1-(1-Phenylpentyl)pyrrolidine | 71 |
| 3 | 1-Bromobutane | Benzaldehyde | Morpholine | 4-(1-Phenylpentyl)morpholine | 68 |
| 4 | 1-Bromobutane | Benzaldehyde | Dibenzylamine | N,N-Dibenzyl-1-phenylpentan-1-amine | 62 |
Table 3: Scope of Aromatic Aldehydes
| Entry | Alkyl Bromide | Aldehyde | Amine | Product | Yield (%) |
| 1 | 1-Bromobutane | Benzaldehyde | Piperidine | 1-(1-Phenylpentyl)piperidine | 75 |
| 2 | 1-Bromobutane | 4-Methoxybenzaldehyde | Piperidine | 1-((4-Methoxyphenyl)(phenyl)methyl)piperidine | 72 |
| 3 | 1-Bromobutane | 4-Chlorobenzaldehyde | Piperidine | 1-((4-Chlorophenyl)(phenyl)methyl)piperidine | 77 |
| 4 | 1-Bromobutane | 2-Naphthaldehyde | Piperidine | 1-(Naphthalen-2-yl(phenyl)methyl)piperidine | 69 |
Experimental Protocols
Materials and Methods
-
Reagents: All alkyl bromides, aldehydes, amines, and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Tetrahydrofuran (THF) was distilled over sodium and benzophenone prior to use.[1]
-
Equipment: Reactions were carried out in oven-dried glassware under an inert atmosphere of nitrogen or argon. Standard laboratory equipment for organic synthesis is required, including round-bottom flasks, condensers, magnetic stirrers, and syringes.
Protocol 1: Preparation of the Alkylzinc Bromide Reagent
This protocol describes the formation of the organozinc reagent from an alkyl bromide and activated zinc dust.
Figure 2. Workflow for the preparation of alkylzinc bromide.
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add zinc dust (6.0 equiv).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous THF to achieve a concentration of 1.0 M with respect to the alkyl bromide.
-
Activate the zinc dust by adding chlorotrimethylsilane (20 mol %) and 1,2-dibromoethane (60 mol %).
-
Add the alkyl bromide (1.0 equiv, e.g., 10 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, the concentration of the resulting alkylzinc bromide solution can be determined by titration with a standardized solution of iodine in THF.[1]
Protocol 2: Three-Component Mannich Reaction
This protocol describes the use of the prepared alkylzinc bromide in the multicomponent Mannich reaction.
Procedure:
-
In a separate oven-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous THF.
-
Add a solution of anhydrous LiCl (1.0 equiv) in THF to the mixture.
-
To this solution, add the freshly prepared alkylzinc bromide solution (1.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Protocol 3: Work-up and Purification
This protocol outlines the procedure for isolating and purifying the α-branched amine product.
Procedure:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-branched amine.
Conclusion
The described multicomponent Mannich reaction using alkylzinc bromides provides an efficient and practical method for the synthesis of a wide array of α-branched amines.[1][2][3] The protocol is characterized by its operational simplicity, the use of readily available starting materials, and its broad substrate scope. These application notes provide researchers with the necessary details to successfully implement this valuable transformation in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
Application Notes: The Catalytic Cycle of Negishi Coupling with Organozinc Reagents
Introduction
The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction, is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Developed by Nobel laureate Ei-ichi Negishi, this reaction couples organic halides or triflates with organozinc compounds.[2][4] Its significance lies in its broad substrate scope, high functional group tolerance, and stereoselectivity, making it invaluable in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2][4] The reaction allows for the coupling of sp, sp², and sp³ hybridized carbon atoms, a feature that distinguishes it among many palladium-catalyzed reactions.[1][2]
The Catalytic Cycle
The generally accepted mechanism for the Negishi coupling proceeds through a catalytic cycle involving a palladium(0) active species. This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide (R-X) or triflate (R-OTf) reacts with the Pd(0) complex. The palladium atom inserts itself into the carbon-halide bond, resulting in the oxidation of palladium from Pd(0) to a square planar Pd(II) species.[4][5][6] This step forms a new organopalladium(II) complex, cis-[Pd(II)(R)(X)L₂].
-
Transmetalation: In this key step, the organozinc reagent (R'-ZnX) exchanges its organic group (R') with the halide (X) on the palladium complex.[1] This transfer of the R' group from zinc to palladium forms a new diorganopalladium(II) complex, cis-[Pd(II)(R)(R')L₂], and a zinc halide salt (ZnX₂).[1] The transmetalation step is often the rate-determining step of the entire catalytic cycle.[7]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands (R and R') on the palladium(II) center couple to form a new carbon-carbon bond, yielding the desired product (R-R').[4][5] Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) oxidation state, thus regenerating the active catalyst which can then re-enter the catalytic cycle.[5][6] For reductive elimination to occur, the organic ligands typically need to be in a cis orientation to each other. If they are trans, a trans-to-cis isomerization must occur first.[5][8]
While palladium is the most common catalyst, nickel catalysts are also employed and can operate through a similar cycle or alternative mechanisms, particularly with alkyl electrophiles.[1][5]
Visualizing the Catalytic Pathway
The following diagram illustrates the key steps in the palladium-catalyzed Negishi coupling cycle.
References
Synthesis of Functionalized Aromatic Compounds with Butylzinc Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized aromatic compounds utilizing butylzinc bromide via the Negishi cross-coupling reaction. The information is intended to guide researchers in developing robust and efficient synthetic methodologies for the formation of carbon-carbon bonds between alkyl and aromatic moieties, a crucial transformation in medicinal chemistry and materials science.
Application Notes
The Negishi cross-coupling reaction is a powerful and versatile tool for the synthesis of a wide array of organic molecules. It involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] The use of organozinc reagents, such as butylzinc bromide, offers significant advantages, including high functional group tolerance, high reactivity, and stereoselectivity, with a low incidence of side reactions.[1]
Butylzinc bromide is a valuable reagent for introducing a butyl group onto an aromatic ring. This alkyl chain can be a key pharmacophore or a building block for further functionalization in drug discovery programs. The reaction is compatible with a wide range of functional groups on the aromatic bromide, including esters, nitriles, and ketones, making it a highly valuable transformation in the synthesis of complex molecules.[2][3]
The success of the Negishi coupling is highly dependent on the choice of catalyst and ligands. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands like CPhos, have shown excellent performance in promoting the coupling of alkylzinc halides with aryl bromides.[2][3] These ligands facilitate the reductive elimination step and suppress undesired side reactions such as β-hydride elimination.[2][3] Nickel-based catalysts have also been employed and can offer advantages in terms of cost and reactivity for specific substrates.
Quantitative Data Summary
The following table summarizes the results for the Negishi cross-coupling of secondary alkylzinc halides with various functionalized aryl bromides and chlorides. While specific data for n-butylzinc bromide is less tabulated in single sources, the data for isopropylzinc bromide from the work of Han and Buchwald provides a strong predictive framework for the expected reactivity and functional group tolerance with primary alkylzinc halides like butylzinc bromide.
| Entry | Aryl Halide | Product | Yield (%) | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Ref. |
| 1 | 2-Bromoanisole | 2-Isopropylanisole | 85 | Pd(OAc)₂ (1) | CPhos (2) | THF | 12 | [2][3] |
| 2 | 4-Bromobenzonitrile | 4-Isopropylbenzonitrile | 92 | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 3 | [2][3] |
| 3 | Methyl 4-bromobenzoate | Methyl 4-isopropylbenzoate | 95 | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 3 | [2][3] |
| 4 | 4-Bromobenzaldehyde | 4-Isopropylbenzaldehyde | 88 | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 1 | [2][3] |
| 5 | 2-Chlorobenzonitrile | 2-Isopropylbenzonitrile | 89 | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 6 | [2][3] |
| 6 | 1-Bromo-4-nitrobenzene | 1-Isopropyl-4-nitrobenzene | 65 | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 1 | [2][3] |
| 7 | 5-Bromoindole | 5-Isopropylindole | 82 | Pd(OAc)₂ (1) | CPhos (2) | THF | 12 | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Butylzinc Bromide
This protocol is adapted from the general procedure for the preparation of alkylzinc reagents.
Materials:
-
Zinc dust (<325 mesh)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
n-Butyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for titration)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel with zinc dust (1.5 equivalents).
-
Activate the zinc by adding a few crystals of iodine and gently heating with a heat gun until the iodine color disappears.
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add 1,2-dibromoethane (approx. 5 mol%) and TMSCl (approx. 1 mol%). The mixture may gently reflux.
-
After the initial activation, add n-butyl bromide (1.0 equivalent) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (disappearance of the zinc metal).
-
The concentration of the resulting butylzinc bromide solution can be determined by titration with a standardized solution of iodine in THF.
Protocol 2: Negishi Cross-Coupling of Butylzinc Bromide with a Functionalized Aromatic Bromide
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Functionalized aromatic bromide (1.0 equivalent)
-
Butylzinc bromide solution in THF (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
CPhos (2-4 mol%)
-
Anhydrous THF
-
Anhydrous Toluene (if required)
Procedure:
-
Under an inert atmosphere, in a dry Schlenk flask, dissolve the functionalized aromatic bromide (1.0 equivalent), Pd(OAc)₂ (1-2 mol%), and CPhos (2-4 mol%) in anhydrous THF.
-
To this stirred solution, add the solution of butylzinc bromide (1.5 equivalents) in THF dropwise over 30 minutes at room temperature. For highly reactive substrates, the addition may be performed at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized aromatic compound.
Visualizations
References
- 1. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving low yield in Negishi coupling with n-butylzinc bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Negishi coupling reactions, with a specific focus on the use of n-butylzinc bromide.
Troubleshooting Guide: Low Yield in Negishi Coupling with n-Butylzinc Bromide
Low yields in Negishi coupling can stem from various factors, including reagent quality, reaction conditions, and catalyst efficacy. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst, such as a G3 or G4 pre-catalyst for phosphine ligands or a PEPPSI™ pre-catalyst for N-heterocyclic carbene (NHC) ligands.[1] 2. Ensure Anaerobic Conditions: Thoroughly degas solvents and ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1] 3. Check Ligand Quality: Use high-purity, air-stable ligands. If necessary, purify the ligand before use. | The active Pd(0) species is susceptible to oxidation. Pre-catalysts are often more stable and facilitate the clean generation of the active catalyst.[1] Oxygen can deactivate the palladium catalyst. Organozinc reagents are also air and moisture sensitive.[2] Impurities in the ligand can poison the catalyst. |
| Poor Quality Organozinc Reagent | 1. Freshly Prepare or Titrate: Use freshly prepared n-butylzinc bromide. If using a commercial solution, titrate it before use to determine the accurate concentration. 2. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | n-Butylzinc bromide is sensitive to moisture and air.[2] Decomposition will lead to a lower effective concentration of the active reagent. Water will quench the organozinc reagent.[2] |
| Sub-optimal Reaction Conditions | 1. Screen Solvents: While THF is common, a co-solvent like NMP or toluene can sometimes improve yields, especially for electron-deficient aryl halides.[3][4] 2. Vary Temperature: While many modern catalyst systems work at room temperature, gentle heating (e.g., 50-70 °C) might be necessary for less reactive substrates.[4] | The solvent can influence the solubility of reagents and the stability and activity of the catalyst. Temperature affects the rate of all steps in the catalytic cycle; optimization can favor the desired product formation over decomposition pathways. |
Problem 2: Significant Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of the Organozinc Reagent | 1. Slow Addition: Add the n-butylzinc bromide solution slowly to the reaction mixture. 2. Optimize Ligand: Use bulky electron-rich ligands which can favor reductive elimination over side reactions. | A high concentration of the organozinc reagent can lead to side reactions. Slow addition maintains a low steady-state concentration. The ligand influences the rates of the elementary steps in the catalytic cycle. |
| β-Hydride Elimination | 1. Ligand Selection: For coupling of alkylzinc reagents, select ligands known to suppress β-hydride elimination, such as CPhos or certain NHC ligands.[3] | β-Hydride elimination is a common side reaction with alkylmetallic reagents that have β-hydrogens, leading to the formation of an alkene and a metal hydride species. Certain ligands can sterically or electronically disfavor this pathway. |
| Protodezincation | 1. Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. 2. Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of protonolysis. | Traces of water or other protic sources can protonate the organozinc reagent, reducing its effective concentration and lowering the yield.[2] |
Frequently Asked Questions (FAQs)
Q1: My Negishi coupling is stalling at 30-60% conversion. What could be the cause?
A1: Reaction stalling is often due to catalyst deactivation or inhibition. Potential causes include:
-
Catalyst Decomposition: The active Pd(0) species may not be stable under the reaction conditions. Consider switching to a more robust pre-catalyst or ligand.
-
Product Inhibition: The product itself or a byproduct could be coordinating to the palladium center and inhibiting catalysis. Trying more dilute conditions might help.
-
Zinc Halide Buildup: The accumulation of zinc halides as the reaction progresses can sometimes lead to catalyst inactivation.
Q2: How important is the choice of ligand for the coupling of n-butylzinc bromide?
A2: The ligand is critical. For sp³-sp² couplings involving alkylzinc reagents like n-butylzinc bromide, the ligand must facilitate the desired reductive elimination while suppressing unwanted side reactions like β-hydride elimination. Bulky, electron-rich phosphine ligands (e.g., CPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[3][4]
Q3: Should I use additives in my Negishi coupling reaction?
A3: Additives can be highly beneficial. For instance:
-
Lithium Salts (e.g., LiBr): The addition of LiBr can lead to the formation of higher-order zincates, which may be more reactive in the transmetalation step.
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): TMEDA has been shown to improve yields and, in some cases, maintain the stereochemistry of the coupling partners.[5]
-
N-Methylimidazole (N-MeIm): This additive has been shown to enable high-yielding and stereoselective couplings, particularly with alkenyl halides.[6]
Q4: What is the best solvent for a Negishi coupling with n-butylzinc bromide?
A4: Tetrahydrofuran (THF) is the most commonly used solvent. However, for certain substrates, a mixture of THF with a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can enhance reactivity and yield.[4] For electron-deficient aryl halides, using toluene as a co-solvent has also been reported to be beneficial.[3]
Data Presentation
Table 1: Effect of Different Ligands on the Yield of a Model Negishi Coupling Reaction
Reaction: Coupling of an ortho-substituted aryl bromide with isopropylzinc bromide.
| Ligand | Yield (%) | Reference |
| SPhos | Moderate | [3] |
| RuPhos | Moderate | [3] |
| XPhos | Moderate | [3] |
| CPhos | High | [3] |
Table 2: Influence of Palladium Source and NHC Ligand on a Model Reaction
Reaction: Coupling of 1-bromo-3-phenylpropane with n-butylzinc bromide.
| Palladium Source | Ligand Precursor | Solvent | Yield (%) | Reference |
| Pd₂(dba)₃ | IPr·HCl | THF/NMP | 75-85 | [4] |
| Pd(OAc)₂ | IPr·HCl | THF/NMP | 75-85 | [4] |
| PdBr₂ | IPr·HCl | THF/NMP | 75-85 | [4] |
Experimental Protocols
General Procedure for the Preparation of n-Butylzinc Bromide
Materials:
-
n-Butyl bromide
-
Zinc dust (activated)
-
Anhydrous THF
-
Iodine (catalytic amount)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add activated zinc dust to an oven-dried flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a crystal of iodine to the zinc dust.
-
Add a small portion of a solution of n-butyl bromide in anhydrous THF.
-
The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the zinc is consumed.
-
Allow the gray solution to stand, letting the excess zinc settle. The supernatant containing the n-butylzinc bromide can be cannulated into another flask for use or titrated for concentration determination.
General Protocol for a Palladium-Catalyzed Negishi Coupling
Materials:
-
Aryl bromide
-
n-Butylzinc bromide solution in THF
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., CPhos)
-
Anhydrous THF
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium pre-catalyst and the ligand.
-
Add the aryl bromide and anhydrous THF. Stir the mixture at room temperature for a few minutes.
-
Slowly add the solution of n-butylzinc bromide (typically 1.2-1.5 equivalents) to the reaction mixture via syringe or cannula.
-
Stir the reaction at room temperature or the desired temperature and monitor its progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Negishi coupling reaction.
Caption: Troubleshooting workflow for low-yield Negishi coupling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings [organic-chemistry.org]
Technical Support Center: The Role of LiCl in Organozinc Reagent Chemistry
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of lithium chloride (LiCl) in the formation and reactivity of organozinc reagents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving LiCl and organozinc reagents.
| Problem | Possible Cause | Suggested Solution |
| Low or no formation of the organozinc reagent. | 1. Passivation of the zinc metal surface by insoluble organozinc intermediates.[1] 2. Insufficient activation of the zinc metal. | 1. Ensure LiCl is present in the reaction mixture. LiCl aids in the solubilization of organozinc species from the zinc surface, allowing the reaction to proceed.[1][2][3] 2. Consider pre-activation of the zinc powder if LiCl alone is insufficient. |
| Reaction is sluggish or requires high temperatures. | The rate-limiting step may be the initial oxidative addition, especially with less reactive organic halides. | While LiCl primarily accelerates the solubilization step, polar aprotic co-solvents like DMSO or DMA can accelerate the initial oxidative addition.[1][4] A combination of LiCl and a co-solvent might be beneficial, but solvent compatibility with downstream reactions must be considered. |
| Poor yields in subsequent cross-coupling reactions (e.g., Negishi). | 1. Incomplete formation of the organozinc reagent. 2. Aggregation of the organozinc reagent, reducing its reactivity.[5] 3. The organozinc reagent is not nucleophilic enough. | 1. Verify the formation of the organozinc reagent before proceeding. 2. The presence of LiCl is often crucial as it breaks up aggregates and forms more reactive monomeric lithium organozincate species ("ate" complexes).[5][6] 3. The formation of these "ate" complexes increases the nucleophilicity of the organic group.[7] |
| Reaction fails completely, even with LiCl. | The organic halide is too unreactive under the current conditions. | For very unreactive aryl chlorides, a combination of LiCl and a more active catalytic system may be required. In some cases, LiCl has been shown to accelerate the reduction of the active catalyst, for example from Ni(II) to Ni(0).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of LiCl in the formation of organozinc reagents?
A1: The primary role of LiCl is to act as a solubilizing agent for the organozinc intermediates that form on the surface of the metallic zinc.[1][9] The direct insertion of zinc into an organic halide first forms a surface-bound organozinc species. These species can be poorly soluble and passivate the zinc surface, preventing further reaction. LiCl facilitates the removal of these intermediates from the surface into the solution, thereby enabling a continuous and efficient reaction.[1][10]
Q2: How does LiCl affect the reactivity of the organozinc reagent in subsequent reactions?
A2: LiCl reacts with the initially formed organozinc halide (RZnX) to generate a more soluble and more reactive lithium organozincate complex (e.g., Li+[RZnX2]-).[6][7] These "ate" complexes are more nucleophilic than the neutral organozinc halides, which often leads to significantly improved yields and reaction rates in cross-coupling reactions like the Negishi coupling.[5]
Q3: Is LiCl always necessary for the formation of organozinc reagents?
A3: While not strictly always necessary, the use of LiCl in a solvent like THF has become a standard and highly effective method for a broad range of substrates, particularly for aryl and heteroaryl halides.[10] Historically, polar aprotic solvents like DMSO and DMF were used to achieve a similar outcome, but these solvents can complicate product purification and may not be compatible with all functional groups or subsequent reaction steps.[1][4] The LiCl/THF system offers a practical and high-yielding alternative.
Q4: Can other lithium salts be used instead of LiCl?
A4: Studies have shown that LiBr and LiI also promote the solubilization of organozinc intermediates from the zinc surface. However, LiF, (nBu)4NCl, NaCl, and LiOTf were found to be ineffective.[1] The effectiveness of the lithium halide correlates with its ability to form the soluble zincate complex.
Q5: Does LiCl participate in the redox chemistry of the reaction?
A5: No, computational and experimental studies indicate that LiCl does not participate in the oxidation/reduction process. The exchange of electrons occurs between the organic halide and the zinc metal. The lithium and chloride ions remain in their respective oxidation states throughout the reaction.[6]
Quantitative Data Summary
The following table summarizes the effect of LiCl on the formation of organozinc reagents under various conditions.
| Organic Halide | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-IC6H4CO2Et | LiCl | THF | 25 | 2 | >95 | [10] |
| 4-BrC6H4CO2Et | LiCl | THF | 50 | 12 | >95 | [10] |
| 2-Br-6-methoxynaphthalene | LiCl | THF | 25 | 2 | >95 | [10] |
| 3-Bromopyridine | LiCl | THF | 25 | 3 | >95 | [10] |
| n-Decyl bromide | LiCl | THF | 40 | 12 | >95 | [10] |
Experimental Protocols
General Procedure for the LiCl-Mediated Preparation of an Arylzinc Reagent
This protocol is a generalized procedure based on the method developed by Knochel and coworkers.[10]
-
Preparation: Under an inert atmosphere (e.g., Argon), a flame-dried flask is charged with zinc dust (1.5 - 3.0 equivalents) and anhydrous LiCl (1.0 - 1.2 equivalents).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask.
-
Substrate Addition: The aryl or heteroaryl halide (1.0 equivalent) is added to the stirred suspension.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (typically ranging from 25 °C to 50 °C) and monitored for the consumption of the starting material.
-
Completion and Use: Once the formation of the organozinc reagent is complete (as determined by an appropriate analytical method like GC analysis of quenched aliquots), the resulting solution can be used directly in subsequent reactions.
Visualizations
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of LiCl in Generating Soluble Organozinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
Technical Support Center: Optimizing n-Butylzinc Bromide Coupling Reactions
Welcome to the technical support center for n-butylzinc bromide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of n-butylzinc bromide and its subsequent use in Negishi cross-coupling reactions.
Issue 1: The formation of n-butylzinc bromide is sluggish or does not initiate.
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Question: My reaction to form n-butylzinc bromide from n-butyl bromide and zinc metal is not starting. What could be the problem?
-
Answer: The primary reasons for a delayed or failed initiation are the quality and activation of the zinc metal and the presence of moisture.
-
Zinc Activation: Commercially available zinc dust or powder often has a surface layer of zinc oxide that inhibits the reaction. It is crucial to activate the zinc prior to use. This can be achieved by stirring the zinc dust with a catalytic amount of iodine or 1,2-diiodoethane in an anhydrous solvent like THF until the color of the iodine disappears. Another effective method is the use of LiCl to solubilize the forming organozinc species, thereby continuously cleaning the zinc surface.
-
Anhydrous Conditions: Organozinc reagents are highly sensitive to moisture.[1] Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Stirring: Vigorous stirring is necessary to ensure good contact between the n-butyl bromide and the zinc surface.
-
Issue 2: Low yield of the desired cross-coupling product.
-
Question: I am getting a low yield in my Negishi coupling reaction using n-butylzinc bromide. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors, including the quality of the organozinc reagent, suboptimal reaction conditions, or catalyst deactivation.
-
Reagent Quality: The concentration and purity of your n-butylzinc bromide solution are critical. It is recommended to titrate the solution before use to determine the exact molarity. Old or improperly stored solutions may have degraded.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for an efficient coupling. For couplings of alkylzinc reagents, bulky, electron-rich phosphine ligands like CPhos or N-heterocyclic carbene (NHC) ligands have been shown to be highly effective in preventing side reactions and promoting high yields.[2][3]
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Solvent Effects: The reaction is typically performed in THF. However, for some substrates, particularly electron-deficient aryl halides, the addition of a co-solvent like toluene can improve the yield.[2] In some cases, a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) in combination with THF can be beneficial.[3]
-
Temperature: Most Negishi couplings with n-butylzinc bromide proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 50 °C) may be beneficial. Conversely, for highly reactive substrates, cooling the reaction might be necessary to prevent side reactions.
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Zinc Halide Inhibition: An excess of zinc bromide can sometimes inhibit the catalytic cycle. While some zinc bromide is inherent to the reagent, ensuring the reaction is not overly concentrated can be helpful.
-
Issue 3: Formation of significant side products.
-
Question: I am observing significant amounts of homocoupled product (butyl-butyl) and/or reduced arene in my reaction mixture. How can I minimize these side reactions?
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Answer: The formation of homocoupling and reduction products is a common issue in cross-coupling reactions.
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Homocoupling: This side reaction can be minimized by ensuring the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling. The choice of an appropriate ligand is also critical.
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β-Hydride Elimination: This is a common decomposition pathway for alkylpalladium intermediates, leading to the formation of butene and a palladium-hydride species, which can then reduce the aryl halide starting material.[2] The use of bulky ligands, such as CPhos or certain NHC ligands, can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination step.[2][4][5]
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare n-butylzinc bromide?
A1: A common and effective method is the direct insertion of activated zinc into n-butyl bromide. A detailed protocol is provided in the "Experimental Protocols" section below. Activation of zinc with iodine or LiCl is recommended.
Q2: How do I store my n-butylzinc bromide solution?
A2: n-Butylzinc bromide solutions are air and moisture sensitive.[1] They should be stored in a sealed, oven-dried flask under an inert atmosphere (argon or nitrogen) at 2-8 °C. It is advisable to re-titrate the solution if it has been stored for an extended period.
Q3: Can I use n-butylzinc bromide with substrates containing sensitive functional groups?
A3: Yes, one of the advantages of organozinc reagents is their good functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents.[6] They are generally compatible with esters, amides, nitriles, and ketones.
Q4: What is the best catalyst system for coupling n-butylzinc bromide with an aryl bromide?
A4: A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like SPhos or CPhos is a good starting point.[2] For challenging couplings, N-heterocyclic carbene (NHC) ligands have also shown excellent results.[3]
Q5: My reaction turns black. What does this indicate?
A5: The formation of a black precipitate often indicates the decomposition of the palladium catalyst to palladium black. This can be caused by impurities, high temperatures, or an inappropriate ligand choice.
Data Presentation
Table 1: Effect of Ligand on the Yield of a Model Negishi Coupling Reaction *
| Ligand | Yield (%) |
| PPh₃ | Low |
| SPhos | Moderate |
| RuPhos | Moderate |
| XPhos | Moderate |
| CPhos | High |
*General trend compiled from literature data for the coupling of secondary alkylzinc halides with aryl bromides.[2]
Table 2: Influence of Solvent on Coupling Reaction Yield *
| Solvent System | Relative Yield |
| THF | Good |
| THF/Toluene | Excellent (especially for electron-deficient aryl halides)[2] |
| THF/NMP | Excellent (for certain alkyl-alkyl couplings)[3] |
*General observations from published studies.
Experimental Protocols
Protocol 1: Preparation of n-Butylzinc Bromide
This protocol is adapted from established methods for the preparation of alkylzinc halides.
Materials:
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Zinc dust (<10 micron)
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Iodine
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n-Butyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an argon atmosphere, place zinc dust (1.5 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.
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Add a few crystals of iodine to the zinc dust.
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Gently heat the flask with a heat gun until the purple color of the iodine vapor disappears, indicating the activation of the zinc.
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Allow the flask to cool to room temperature.
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Add anhydrous THF to the flask.
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Add n-butyl bromide (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of activated zinc in THF. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 4-6 hours.
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Allow the excess zinc to settle. The supernatant is the n-butylzinc bromide solution.
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The concentration of the solution should be determined by titration before use.
Protocol 2: General Procedure for Negishi Coupling of n-Butylzinc Bromide with an Aryl Bromide
This protocol is based on a general procedure reported by Buchwald and colleagues.[2]
Materials:
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Aryl bromide (1.0 equivalent)
-
n-Butylzinc bromide solution (1.5 equivalents)
-
Pd(OAc)₂ (1-2 mol%)
-
CPhos (2-4 mol%)
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Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and CPhos to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the aryl bromide and anhydrous THF.
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Stir the mixture at room temperature for 15 minutes.
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Add the n-butylzinc bromide solution dropwise to the reaction mixture.
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC). Reaction times can vary from 1 to 24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and coupling of n-butylzinc bromide.
Caption: Troubleshooting decision tree for low yield in n-butylzinc bromide coupling.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 5. Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: an efficient synthesis of 3-arylmethylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
managing moisture and air sensitivity of n-butylzinc bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture and air sensitivity of n-butylzinc bromide. Below you will find troubleshooting guides and frequently asked questions to ensure the successful handling and use of this reagent in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of n-butylzinc bromide.
| Problem | Possible Cause | Solution |
| Low or no reactivity in Negishi coupling. | Reagent degradation due to exposure to air or moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use proper Schlenk line or glovebox techniques for all manipulations. Solvents should be anhydrous and degassed. |
| Inaccurate quantification of the reagent. | The concentration of the n-butylzinc bromide solution may have decreased over time. It is advisable to titrate the organometallic reagent before use to determine the active concentration. | |
| Catalyst deactivation. | The palladium catalyst is also sensitive to air and impurities. Ensure the catalyst is handled under inert conditions and that all reagents and solvents are of high purity. | |
| Precipitate formation in the reagent bottle. | Hydrolysis or oxidation of n-butylzinc bromide. | This indicates significant degradation. The reagent is likely no longer viable and should be safely quenched and disposed of according to your institution's guidelines. The likely precipitate would be zinc salts (oxide, hydroxide, or bromide). |
| Formation of insoluble zinc salts. | If the reagent has been exposed to trace amounts of water, insoluble zinc hydroxide or oxide may form. Centrifugation and transfer of the supernatant to a new, dry, inerted flask may be possible for salvaging the remaining solution, but retitration is essential. | |
| Inconsistent reaction yields. | Intermittent exposure to air or moisture. | Review your experimental setup and handling procedures. Ensure all connections in your Schlenk line are secure and that your inert gas supply is pure. Use fresh, high-quality septa for reagent bottles. |
| Temperature fluctuations during storage. | Store n-butylzinc bromide at the recommended temperature of 2-8°C to minimize thermal decomposition.[1] | |
| Color change of the solution. | Decomposition of the reagent. | A significant color change, such as turning cloudy or yellow, can indicate decomposition. Freshly prepared or high-quality commercial n-butylzinc bromide solutions are typically colorless to pale yellow. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store n-butylzinc bromide?
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A1: n-Butylzinc bromide should be stored in a cool, dry place, typically between 2-8°C.[1] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture. Commercially available solutions often come in Sure/Seal™ bottles, which provide an excellent barrier.[2]
-
-
Q2: What are the visual signs of n-butylzinc bromide decomposition?
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A2: Signs of decomposition include the formation of a white or grey precipitate (likely zinc oxide/hydroxide), a cloudy appearance, or a significant color change in the solution.
-
-
Q3: Can I handle n-butylzinc bromide on the benchtop?
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A3: No. n-Butylzinc bromide is highly sensitive to air and moisture and must be handled under an inert atmosphere at all times.[3] This requires the use of either a Schlenk line or a glovebox.
-
Experimental Procedures
-
Q4: What is the best way to transfer n-butylzinc bromide from its storage bottle to my reaction flask?
-
A4: The recommended method for transferring n-butylzinc bromide is using a gas-tight syringe or a cannula under a positive pressure of inert gas (argon or nitrogen). This should be performed using established Schlenk line or glovebox techniques.
-
-
Q5: My reaction with n-butylzinc bromide is sluggish. What could be the issue?
-
A5: Sluggish reactivity is often a sign of reagent degradation due to exposure to air or moisture. Ensure your glassware is rigorously dried, your solvents are anhydrous, and your inert atmosphere is maintained throughout the experiment. It is also good practice to titrate the organozinc reagent to confirm its molarity before use.
-
-
Q6: What are the primary decomposition products of n-butylzinc bromide when exposed to air and water?
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A6: Exposure to water will lead to the formation of butane and zinc hydroxybromide or zinc oxide. Reaction with oxygen can lead to the formation of butoxides and other oxidized species.
-
Experimental Protocols
Protocol 1: Transfer of n-Butylzinc Bromide using a Syringe (Schlenk Line)
-
Preparation:
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Ensure all glassware, syringes, and needles are oven-dried (typically at >120°C for at least 4 hours) and cooled under a stream of inert gas.
-
Set up your reaction flask on a Schlenk line and purge with inert gas (at least 3 vacuum/inert gas cycles).
-
The n-butylzinc bromide bottle (e.g., a Sure/Seal™ bottle) should be allowed to come to room temperature before use to prevent moisture condensation.
-
-
Transfer:
-
Under a positive pressure of inert gas, carefully puncture the septum of the n-butylzinc bromide bottle with a needle connected to the inert gas line to equalize the pressure.
-
Use a clean, dry, gas-tight syringe with a needle to pierce the septum.
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Slowly draw the desired volume of the solution into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a protective blanket.
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Withdraw the syringe from the reagent bottle and quickly insert the needle through the septum of your reaction flask.
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Slowly add the n-butylzinc bromide solution to your reaction mixture.
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After transfer, withdraw the syringe and rinse it immediately with an appropriate quenching agent (e.g., isopropanol), followed by water and an organic solvent like acetone, to prevent the needle and syringe from clogging.
-
Protocol 2: Setting up a Reaction in a Glovebox
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Preparation:
-
Bring all necessary dry glassware, reagents, solvents, and equipment into the glovebox antechamber.
-
Purge the antechamber with at least three vacuum/inert gas cycles before transferring the items into the main glovebox chamber.
-
-
Procedure:
-
Inside the glovebox, set up your reaction apparatus.
-
Measure and add all dry, solid reagents to the reaction flask.
-
Using a clean, dry pipette or syringe, measure the required volume of n-butylzinc bromide solution and add it to the reaction flask.
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Add any solvents or other liquid reagents as required by your experimental protocol.
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Seal the reaction flask and proceed with your reaction (e.g., stirring at a specific temperature).
-
Data Presentation
Table 1: Storage and Handling Parameters for n-Butylzinc Bromide
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with oxygen and moisture. |
| Moisture Level | Anhydrous (<50 ppm H₂O in solvents) | n-Butylzinc bromide reacts rapidly with water. |
| Oxygen Level | <10 ppm O₂ | n-Butylzinc bromide is air-sensitive. |
Visualizations
Caption: Experimental workflow for handling n-butylzinc bromide using a Schlenk line.
References
Technical Support Center: Organozinc Reagents in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using organozinc reagents in cross-coupling reactions, such as the Negishi coupling.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cross-Coupled Product and/or Stalled Reaction
Possible Causes and Solutions:
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Catalyst Deactivation: The palladium or nickel catalyst may be deactivated by impurities in the substrates or solvents, or by the reaction products themselves.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Consider using a higher catalyst loading or a more robust catalyst system.[1] Pre-catalysts that are more resistant to deactivation, such as palladacycle precatalysts, can also be employed.
-
-
Poor Quality of Organozinc Reagent: The organozinc reagent may have decomposed due to exposure to air or moisture, or it may not have formed efficiently. Organozincs are known to be sensitive to moisture and air.[2][3]
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Solution: Prepare the organozinc reagent in situ or use freshly prepared and titrated reagents. Ensure strictly anhydrous and oxygen-free reaction conditions. The use of additives like lithium chloride can help to solubilize and stabilize organozinc reagents.
-
-
Sub-optimal Reaction Conditions: The temperature, solvent, or ligands may not be optimal for the specific substrates being used.
-
Solution: Screen different solvents, as more polar solvents can sometimes accelerate the reaction. Experiment with different phosphine ligands, as their steric and electronic properties can significantly impact the reaction outcome. Temperature adjustments may also be necessary.
-
-
Inhibition by Zinc Halide Buildup: The accumulation of zinc halide byproducts during the reaction can sometimes inhibit the catalyst.
-
Solution: The addition of certain ligands or co-solvents can help to mitigate the inhibitory effects of zinc salts.
-
Problem 2: Significant Formation of Homocoupled Products
Possible Cause and Solutions:
-
Mechanism of Homocoupling: Homocoupling in Negishi reactions can occur through a second transmetalation step where the diarylpalladium intermediate reacts with another molecule of the organozinc reagent.[2]
-
Solution 1: Ligand Choice: The choice of phosphine ligand on the palladium catalyst can have a dramatic effect on the ratio of cross-coupling to homocoupling. Bulky and electron-rich ligands can favor the desired reductive elimination pathway over the competing transmetalation that leads to homocoupling.
-
Solution 2: Control of Stoichiometry: Carefully controlling the stoichiometry of the organozinc reagent (using a slight excess, e.g., 1.1-1.5 equivalents) can help to minimize homocoupling of the organohalide partner.
-
Solution 3: Additives: The presence of additives like lithium chloride can influence the speciation of the organozinc reagent in solution, which in turn can affect the rate of transmetalation and potentially reduce homocoupling.
-
Problem 3: Formation of β-Hydride Elimination Products
Possible Cause and Solutions:
-
Presence of β-Hydrogens: Organozinc reagents with β-hydrogens, particularly secondary alkylzinc reagents, are prone to β-hydride elimination from the alkylpalladium intermediate.
-
Solution 1: Ligand Selection: The use of bulky ligands can sterically hinder the formation of the syn-coplanar arrangement required for β-hydride elimination. Ligands such as cataCXium® A and IPent have been shown to minimize this side reaction.[1]
-
Solution 2: Low Temperature: Running the reaction at lower temperatures can disfavor the β-hydride elimination pathway, which typically has a higher activation energy than the desired reductive elimination.
-
Solution 3: Substrate Choice: If possible, using organozinc reagents that lack β-hydrogens (e.g., methylzinc, neopentylzinc, arylzinc) will completely avoid this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Negishi cross-coupling?
A1: The most common side reactions are homocoupling of the organozinc reagent or the organic halide, and β-hydride elimination when using alkylzinc reagents with β-hydrogens.[2] Dehalogenation of the starting material can also be observed.[2]
Q2: How can I improve the yield and selectivity of my Negishi coupling reaction?
A2: To improve yield and selectivity, you should:
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Ensure your organozinc reagent is of high quality and freshly prepared.
-
Use a suitable palladium or nickel catalyst with an appropriate ligand for your specific substrates.
-
Optimize reaction conditions such as solvent, temperature, and reaction time.
-
Consider the use of additives like LiCl, which can enhance the reactivity and solubility of organozinc reagents.
Q3: My reaction is not going to completion. What should I check?
A3: If your reaction stalls, consider the following:
-
Catalyst activity: Your catalyst may have decomposed. Try adding a fresh portion of the catalyst.
-
Reagent quality: One of your starting materials, particularly the organozinc reagent, may have degraded.
-
Inhibitors: Your substrate or product might be coordinating to the metal center and inhibiting catalysis. The buildup of zinc salts can also be inhibitory.
Q4: Can I use organozinc reagents with functional groups?
A4: A significant advantage of organozinc reagents is their high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents.[3][4] They are generally compatible with esters, ketones, nitriles, and amides.
Q5: What is the role of lithium chloride in many Negishi coupling protocols?
A5: Lithium chloride plays a crucial role in the preparation and reactivity of organozinc reagents. It helps to break up organozinc aggregates, leading to the formation of more reactive "ate" complexes. This increases the solubility and reactivity of the organozinc species in the transmetalation step.
Data Presentation
Table 1: Effect of Palladium Catalyst on Product Distribution in the Negishi Coupling of (Z)-1-Iodo-1-decene with n-Decylzinc Iodide.
| Entry | Catalyst (2 mol %) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Protio-quench Yield (%) |
| 1 | Pd(PPh₃)₄ | 35 | 15 | 48 |
| 2 | PdCl₂(PPh₃)₂ | 41 | 12 | 45 |
| 3 | PdCl₂(dppf) | 75 | 5 | 18 |
| 4 | PdCl₂(Amphos)₂ | 85 | <2 | 10 |
Data sourced from Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides.[5]
Table 2: Catalytic Results for the Negishi Coupling of 4-FC₆H₄-I with ZnMe₂ using Different Palladium Precatalysts.
| Precatalyst (Pd/Ligand Ratio) | Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | trans-[PdCl₂(PEWO)₂] (1:2) | 24 | 25 | 32 | | trans-[PdCl₂(PEWO)₂] (1:2) | 24 | 60 | >95 | | [PdCl₂(PEWO-chel)] (1:1) | 5 | 25 | >95 | | [Pd(C₆F₅)₂(PEWO-chel)] (1:1) | 5 | 25 | >95 | | [Pd(PEWO-chel)₂] (1:2) | 24 | 25 | 24 | | [Pd(PEWO-chel)₂] (1:2) | 24 | 60 | 86 |
PEWO = Phosphine-electron-deficient olefin ligand. Data sourced from Pérez-Rodríguez, M., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling.[6]
Experimental Protocols
Protocol 1: Preparation of an Arylzinc Reagent via Transmetalation from a Grignard Reagent
This protocol describes the preparation of phenylzinc chloride.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Iodine (a small crystal for initiation)
Procedure:
-
Prepare the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous THF dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
-
Transmetalation to the Organozinc Reagent:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous zinc chloride in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the zinc chloride solution to the Grignard reagent via a cannula or dropping funnel. A white precipitate of MgCl₂ will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting solution of phenylzinc chloride is ready for use in the cross-coupling reaction. It is often used as a solution without isolation.
-
Protocol 2: General Procedure for a Palladium-Catalyzed Negishi Cross-Coupling Reaction
This protocol describes the coupling of an aryl halide with an organozinc reagent.
Materials:
-
Aryl halide (e.g., 4-iodotoluene)
-
Organozinc reagent solution (e.g., phenylzinc chloride, prepared as in Protocol 1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in anhydrous THF.
-
To this solution, add the freshly prepared organozinc reagent solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-65 °C) and monitor the progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
-
Visualizations
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Caption: Competing pathways of cross-coupling and homocoupling.
Caption: A troubleshooting workflow for low-yield Negishi reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium-Ligand Systems in Negishi Coupling with Alkylzinc Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Negishi cross-coupling reactions with alkylzinc reagents. The information is tailored to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of palladium ligands in the Negishi coupling of alkylzinc reagents?
A1: In the Negishi coupling, palladium ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For reactions involving alkylzinc reagents, particularly secondary alkylzincs, the most critical role of the ligand is to accelerate the rate of reductive elimination, the desired product-forming step, over the competing and often facile β-hydride elimination pathway.[1][2] β-hydride elimination is a major side reaction that leads to the formation of undesired olefin byproducts and can cause isomerization of the alkyl group.[1]
Q2: How do I choose the right palladium ligand for my Negishi coupling with an alkylzinc reagent?
A2: The choice of ligand is highly dependent on the nature of the alkylzinc reagent (primary vs. secondary) and the electrophile. For primary alkylzinc reagents, a wider range of phosphine ligands can be effective. However, for more challenging secondary alkylzinc reagents, bulky and electron-rich ligands are generally preferred. These ligands promote the desired reductive elimination pathway and suppress β-hydride elimination.[1][3] N-heterocyclic carbene (NHC) ligands and bulky biaryldialkylphosphine ligands, such as CPhos, have shown excellent performance in this regard.[1][3]
Q3: What are the advantages of using N-heterocyclic carbene (NHC) ligands in Negishi coupling with alkylzinc reagents?
A3: N-heterocyclic carbene (NHC) ligands have emerged as powerful tools in Negishi coupling for several reasons. Their strong σ-donating ability increases the electron density on the palladium center, which can facilitate oxidative addition and promote reductive elimination. Furthermore, their steric bulk can be readily tuned to create a congested environment around the metal center, which disfavors β-hydride elimination and can lead to higher yields and selectivities, especially with challenging secondary alkylzinc reagents.[3] The Pd-PEPPSI-IPent catalyst, for instance, has demonstrated high efficiency in reducing the formation of isomeric byproducts.[3]
Q4: Can you explain the importance of using inert atmosphere techniques for this reaction?
A4: Organozinc reagents are sensitive to moisture and oxygen.[4] Therefore, it is imperative to conduct the Negishi coupling under an inert atmosphere (e.g., argon or nitrogen). Failure to do so can lead to the decomposition of the organozinc reagent, resulting in low reaction yields. All glassware should be oven-dried, and solvents should be anhydrous and deoxygenated. The use of Schlenk lines or a glovebox is highly recommended for setting up the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. Some palladium sources can degrade over time.[5] - Ensure the palladium precatalyst is properly activated to the active Pd(0) species. |
| Decomposition of Organozinc Reagent | - Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[4] - Use anhydrous and deoxygenated solvents. - Titrate the organozinc reagent before use to determine its exact concentration. |
| Suboptimal Ligand Choice | - For secondary alkylzinc reagents, switch to a bulkier and more electron-rich ligand like CPhos or an NHC ligand (e.g., from a PEPPSI preconception).[1][3] - Screen a panel of ligands to identify the optimal one for your specific substrate combination. |
| Poor Substrate Reactivity | - Aryl chlorides are generally less reactive than aryl bromides or iodides. A more active catalyst system may be required for aryl chloride electrophiles.[6] - Consider increasing the reaction temperature or reaction time, but monitor for byproduct formation. |
| Catalyst Inhibition | - Certain functional groups on the substrates can coordinate to the palladium and inhibit catalysis. - If your substrate contains Lewis basic functionalities (e.g., tertiary amines, thiophenes), a more robust catalyst system may be necessary.[7] |
Issue 2: Formation of Isomerized Byproducts (e.g., n-alkyl instead of sec-alkyl)
| Possible Cause | Troubleshooting Steps |
| β-Hydride Elimination is Favored | - This is the most common cause of isomerization with secondary alkylzinc reagents. The palladium-alkyl intermediate undergoes β-hydride elimination to form a palladium-hydride and an olefin, followed by re-insertion to form the more stable primary alkyl-palladium species.[1] |
| Inadequate Ligand Steric Bulk/Electron-Donating Ability | - Switch to a ligand that is known to accelerate reductive elimination relative to β-hydride elimination. Bulky biaryldialkylphosphines like CPhos or NHC ligands such as IPent are excellent choices.[1][3] These ligands create a sterically hindered environment around the palladium center that disfavors the transition state for β-hydride elimination. |
| High Reaction Temperature | - Higher temperatures can increase the rate of β-hydride elimination. Try running the reaction at a lower temperature for a longer period. |
Issue 3: Formation of Homocoupling Products
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Organozinc Reagent | - Homocoupling of the organozinc reagent can occur, especially if the transmetalation step is slow. |
| Slow Transmetalation | - Ensure the organozinc reagent is of high quality and used in the appropriate stoichiometry. - The choice of ligand can also influence the rate of transmetalation. |
| Reaction with Oxygen | - Traces of oxygen can promote homocoupling. Ensure the reaction is performed under strictly anaerobic conditions. |
Ligand Performance Data
The following table summarizes the performance of different palladium ligands in the Negishi coupling of isopropylzinc bromide with various aryl bromides. This data is intended to serve as a general guide for ligand selection.
| Ligand | Electrophile | Yield (%) | Branched:Linear Ratio | Reference |
| CPhos | 2-Bromobenzonitrile | 92 | >50:1 | [1] |
| 2-Bromoanisole | 85 | 25:1 | [1] | |
| 4-Bromobenzonitrile | 95 | >50:1 | [1] | |
| SPhos | 2-Bromobenzonitrile | 65 | 10:1 | [1] |
| 2-Bromoanisole | 58 | 8:1 | [1] | |
| XPhos | 2-Bromobenzonitrile | 72 | 12:1 | [1] |
| 2-Bromoanisole | 63 | 9:1 | [1] | |
| Pd-PEPPSI-IPent | 4-Bromotoluene | 98 | >99:1 | [3] |
| 2-Bromopyridine | 95 | >99:1 | [3] |
Experimental Protocols
General Procedure for the Preparation of an Alkylzinc Reagent
Disclaimer: This is a generalized procedure and should be adapted based on the specific alkyl halide and literature precedents.
-
Under an argon atmosphere, place magnesium turnings and a crystal of iodine in an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the flask gently with a heat gun until purple iodine vapors are observed.
-
Cool the flask to room temperature and add anhydrous THF via syringe.
-
Add a solution of the alkyl bromide in anhydrous THF dropwise to the activated magnesium. The reaction is typically exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
In a separate oven-dried Schlenk flask, prepare a solution of anhydrous zinc chloride in anhydrous THF.
-
Transfer the freshly prepared Grignard reagent to the zinc chloride solution via cannula at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the alkylzinc halide is ready for use. The concentration can be determined by titration.
General Procedure for a Palladium-Catalyzed Negishi Coupling
Disclaimer: This is a generalized procedure. Catalyst loading, ligand-to-metal ratio, temperature, and reaction time should be optimized for each specific reaction.
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand under an argon atmosphere.
-
Add the aryl halide and any solid additives.
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add the anhydrous solvent (e.g., THF, dioxane) via syringe.
-
Stir the mixture at room temperature for a few minutes to allow for catalyst activation.
-
Add the solution of the alkylzinc reagent dropwise via syringe.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Negishi coupling and the competing β-hydride elimination pathway.
Caption: Influence of ligand properties on the outcome of Negishi coupling with alkylzinc reagents.
Caption: Decision workflow for selecting a suitable palladium ligand for Negishi coupling with alkylzinc reagents.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Negishi Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Negishi reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Negishi cross-coupling reactions that can lead to the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Negishi reactions, and what causes it?
A1: Homocoupling is a common side reaction in Negishi coupling where two identical organozinc reagents (R'-Zn-X) or two identical organic halides (R-X) react to form symmetrical dimers (R'-R' or R-R). The primary cause of homocoupling of the organozinc reagent is a second transmetalation step. After the desired cross-coupling intermediate (Ar-Pd-Ar') is formed, it can react with another molecule of the organozinc reagent (Ar'-Zn-X) to produce a diarylpalladium species (Ar'-Pd-Ar'), which then undergoes reductive elimination to yield the homocoupled product (Ar'-Ar').[1] Homocoupling can also be promoted by the presence of oxygen, which can affect the catalyst's oxidation state.
Q2: How can I minimize homocoupling of my organozinc reagent?
A2: Several strategies can be employed to minimize homocoupling:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can suppress homocoupling. Ligands such as RuPhos and XPhos have been shown to favor the desired cross-coupling pathway.
-
Use of Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be highly effective in reducing homocoupling by coordinating to the zinc and palladium centers, which can prevent the undesired second transmetalation.
-
Control of Reaction Conditions: Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxygen-induced side reactions.[2] Ensuring the purity of reagents and solvents is also critical.
-
Slow Addition: The slow addition of the organozinc reagent to the reaction mixture can help to maintain a low concentration of the organozinc species, thereby disfavoring the second transmetalation reaction.
Q3: My reaction is producing a significant amount of homocoupled product from my organic halide. What could be the cause and solution?
A3: Homocoupling of the organic halide is less common but can occur, particularly with aryl halides. This can be promoted by certain catalyst systems or reaction conditions that favor the oxidative addition of two organic halide molecules to the catalyst. To mitigate this, consider the following:
-
Catalyst Choice: Ensure you are using an appropriate palladium or nickel catalyst and ligand system for your specific substrates.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of this side reaction.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the organic halide might, in some cases, contribute to its homocoupling.
Q4: Can the quality of my organozinc reagent affect the extent of homocoupling?
A4: Yes, the quality and purity of the organozinc reagent are critical. Impurities in the organozinc reagent or incomplete formation can lead to various side reactions, including homocoupling. It is advisable to use freshly prepared or high-quality commercial organozinc reagents. If preparing them in situ, ensure the reaction to form the organozinc species goes to completion.
Data Presentation: Effect of Catalysts and Additives on Product Distribution
The choice of catalyst and the use of additives can significantly impact the outcome of a Negishi reaction, particularly in suppressing homocoupling and other side reactions like protio-quenching (reduction of the organic halide). The following table summarizes the effect of different palladium catalysts and the additive TMEDA on the cross-coupling of an aryl bromide with an alkylzinc iodide.
| Entry | Catalyst | Additive (1.1 equiv.) | Product Ratio (Cross-Coupling : Homocoupling : Reduction) | Isolated Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | None | < 5% conversion | - |
| 2 | PdCl₂(dppf) | None | 7 : 91 : 2 | - |
| 3 | PdCl₂(PPh₃)₂ | TMEDA | < 1 : 99 : 0 | 95 |
| 4 | PdCl₂(PPh₃)₂ | None | 4 : 26 : 70 | - |
| 5 | PdCl₂(dppf) | None | 5 : 91 : 4 | - |
| 6 | PdCl₂(PPh₃)₂ | TMEDA | < 1 : 98 : 1 | 93 |
Data sourced from Krasovskiy, A.; Lipshutz, B. H. Org. Lett. 2011, 13 (15), 3818–3821. Reactions for entries 1-3 were conducted at 40 °C for 12 hours. Reactions for entries 4-6 were conducted at room temperature for 20 hours.
This data clearly demonstrates that the combination of a simple palladium catalyst like PdCl₂(PPh₃)₂ with the additive TMEDA can dramatically suppress homocoupling and favor the formation of the desired cross-coupled product.
Experimental Protocols
Optimized Protocol for Minimizing Homocoupling in Aryl-Alkyl Negishi Coupling
This protocol is adapted from a procedure demonstrated to be effective in minimizing side reactions, including homocoupling.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkylzinc iodide (1.1 mmol, 1.0 M solution in THF)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (3 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and PdCl₂(PPh₃)₂ (0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous THF (3 mL) and TMEDA (1.1 mmol) via syringe.
-
Organozinc Addition: Add the alkylzinc iodide solution (1.1 mL, 1.1 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC/MS until the starting aryl bromide is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Catalytic Cycle and Competing Homocoupling Pathway
Caption: The catalytic cycle of the Negishi reaction and the competing homocoupling pathway.
Troubleshooting Workflow for Homocoupling
Caption: A workflow for troubleshooting and minimizing homocoupling in Negishi reactions.
References
Technical Support Center: Activation of Zinc for Organozinc Reagent Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the activation of zinc in the preparation of organozinc reagents.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Low or No Reaction Initiation
Question: I am trying to prepare an organozinc reagent, but the reaction with the organic halide does not start. What are the common causes and how can I troubleshoot this?
Answer:
Failure to initiate the reaction is a common problem, often stemming from an insufficiently activated zinc surface. The primary culprit is a passivating layer of zinc oxide (ZnO) on the metal. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed reaction initiation.
Detailed Steps:
-
Zinc Source and Form: The physical form of the zinc is crucial.[1] Zinc dust has a high surface area but can be prone to oxide formation. Consider using a different form or a higher purity grade.
-
Activation Protocol: Inadequate activation is the most frequent cause of failure.
-
Exclusion of Air and Moisture: Organozinc reagents are sensitive to air and moisture.[2][3] Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4][5]
-
Chemical Activation: For methods using chemical activators like 1,2-dibromoethane and trimethylsilyl chloride (TMSCl), ensure the correct stoichiometry is used.[2][6] These reagents help to etch the zinc surface, removing the oxide layer.[1][7]
-
-
Reagent and Solvent Quality: The purity of your organic halide and the dryness of your solvent are critical. Solvents should be anhydrous.
-
Alternative Activation Methods: If standard methods fail, consider more potent activation techniques:
-
Rieke Zinc: This highly reactive form of zinc is prepared by reducing a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or potassium.[2][8] Rieke zinc often succeeds where other methods fail, though its preparation can be inconsistent.[8]
-
Ultrasound: High-intensity ultrasound can be used to mechanically activate the zinc surface, promoting reactions like the Reformatsky reaction.[9]
-
Mechanochemical Activation: Ball-milling can activate zinc without the need for dry solvents or an inert atmosphere.[1]
-
Issue 2: Low Yield of Organozinc Reagent
Question: My reaction initiated, but the yield of the organozinc reagent is consistently low. How can I improve the yield?
Answer:
Low yields can be attributed to incomplete reaction, side reactions, or degradation of the product.
Key Factors Influencing Yield:
| Factor | Recommendation | Rationale |
| Reaction Time | Monitor the reaction progress (e.g., by quenching aliquots and analyzing via GC or NMR). Extend the reaction time if necessary. | Primary alkyl bromides may require 3-4 hours at room temperature, while more reactive halides react faster.[4][5] |
| Temperature | For less reactive halides (e.g., aryl bromides), refluxing may be necessary to achieve complete conversion.[5] | Higher temperatures increase the reaction rate. |
| Stoichiometry | Use a slight excess of activated zinc (e.g., 1.05-1.20 equivalents for primary alkyl bromides).[4][5] | This ensures the organic halide is the limiting reagent. |
| Additives | The presence of lithium chloride (LiCl) can be crucial, as it forms a soluble adduct with the organozinc compound, removing it from the metal surface and promoting further reaction.[2][10] | This prevents the product from passivating the zinc surface. |
Frequently Asked Questions (FAQs)
Q1: What is "activated zinc" and why is it necessary?
A1: Commercial zinc metal is typically coated with a thin, passivating layer of zinc oxide (ZnO). This layer prevents the zinc from reacting with organic halides to form organozinc reagents. "Activated zinc" refers to zinc that has been treated to remove this oxide layer, exposing a fresh, reactive metal surface.[1][7][11]
Q2: Can I use any form of zinc for my reaction?
A2: The physical form of the zinc (e.g., dust, powder, granules) can significantly impact its reactivity due to differences in surface area.[1] Zinc dust is commonly used due to its high surface area. However, the optimal form may depend on the specific activation method and reaction.
Q3: What are the most common methods for activating zinc?
A3: Several methods are commonly employed:
-
Acid Washing: A brief wash with dilute HCl can remove the oxide layer.[11] The zinc must then be thoroughly washed with water, ethanol, and an aprotic solvent, and dried under vacuum.[11]
-
Chemical Etching: Reagents like 1,2-dibromoethane, iodine, or trimethylsilyl chloride (TMSCl) are often used to activate zinc in situ.[1][2]
-
Rieke Zinc: A highly reactive form of zinc prepared by the reduction of ZnCl₂ with lithium or potassium.[2][8]
-
Zinc-Copper Couple: An alloy of zinc and copper is particularly effective for the Simmons-Smith reaction.[2][12][13][14]
Q4: How do I prepare Rieke Zinc?
A4: Rieke zinc is typically prepared by the reduction of anhydrous zinc chloride (ZnCl₂) with lithium in the presence of a catalytic amount of an electron carrier like naphthalene.[8] The quality of the naphthalene and the presence of impurities like benzothiophene can significantly affect the reactivity and consistency of the prepared Rieke zinc.[8]
Experimental Protocol: Preparation of Rieke Zinc (Optimized)
This protocol is adapted from procedures that aim to improve reproducibility.[8][15]
References
- 1. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. riekemetals.com [riekemetals.com]
- 5. riekemetals.com [riekemetals.com]
- 6. US9353130B2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]
- 7. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Intensity Ultrasound-Promoted Reformatsky Reactions [scite.ai]
- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 14. orgosolver.com [orgosolver.com]
- 15. rsc.org [rsc.org]
impact of solvent on the stability and reactivity of n-butylzinc bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent on the stability and reactivity of n-butylzinc bromide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the stability of n-butylzinc bromide?
A1: The solvent plays a crucial role in stabilizing n-butylzinc bromide by coordinating to the zinc atom. Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether (Et₂O), are commonly used because the oxygen atoms in the ether can donate lone pairs of electrons to the electron-deficient zinc center. This coordination stabilizes the organozinc reagent, preventing aggregation and decomposition. The degree of stabilization depends on the coordinating ability of the solvent.
Q2: How does the choice of solvent affect the reactivity of n-butylzinc bromide?
A2: The solvent can significantly influence the reactivity of n-butylzinc bromide by affecting its aggregation state and the polarization of the carbon-zinc bond. Highly coordinating solvents can lead to the formation of monomeric and more reactive species. The solvent also influences the Schlenk equilibrium, which in turn affects the concentration of the various zinc species in solution, each with potentially different reactivities.
Q3: What is the Schlenk equilibrium and how does the solvent affect it for n-butylzinc bromide?
A3: The Schlenk equilibrium is a disproportionation reaction that occurs with organometallic compounds. For n-butylzinc bromide, the equilibrium can be represented as:
2 n-BuZnBr ⇌ (n-Bu)₂Zn + ZnBr₂
The position of this equilibrium is highly dependent on the solvent.[1] Coordinating solvents like THF can favor the formation of the dialkylzinc species, (n-Bu)₂Zn, which can have different reactivity compared to the alkylzinc halide.[1]
Q4: Is THF always the best solvent for n-butylzinc bromide?
A4: While THF is the most common solvent for commercially available n-butylzinc bromide solutions, it is not necessarily the "best" for all applications.[2][3][4] The choice of solvent can be a critical parameter to optimize for a specific reaction. For some reactions, a less coordinating solvent like diethyl ether might be advantageous. In some preparations of similar organometallic reagents, diethyl ether has been shown to facilitate the crystallization of the product, whereas THF yielded an oily mixture.
Q5: How should I store n-butylzinc bromide solutions?
A5: n-Butylzinc bromide is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] It is typically stored at refrigerated temperatures (2-8 °C) to minimize decomposition.[2]
Troubleshooting Guides
Issue 1: Low Yield in Negishi Cross-Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Degraded n-butylzinc bromide reagent. | Titrate the reagent before use to determine its active concentration. If the concentration is significantly lower than expected, obtain a fresh bottle. |
| Poor solubility of reactants or catalyst in the chosen solvent. | Ensure all components are soluble in the reaction solvent at the reaction temperature. If not, consider a different solvent system. |
| Solvent inhibiting the catalytic cycle. | Highly coordinating solvents can sometimes interfere with the catalytic cycle. Try a less coordinating solvent like diethyl ether or a mixture of solvents. |
| Presence of water or oxygen in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. |
Issue 2: Inconsistent Reaction Rates
| Possible Cause | Troubleshooting Step |
| Variable concentration of the active zinc species due to the Schlenk equilibrium. | The position of the Schlenk equilibrium can be influenced by temperature and the presence of coordinating species. Ensure consistent reaction conditions. |
| Solvent quality. | Use high-purity, anhydrous solvents. The presence of impurities can affect reaction kinetics. |
| Formation of different aggregates in different solvent batches. | The aggregation state of the organozinc reagent can affect its reactivity. Consistency in solvent choice and quality is key. |
Data Presentation
The following table provides illustrative data on how the choice of an ethereal solvent can influence the composition and reactivity of an alkylzinc bromide solution due to the Schlenk equilibrium. Please note that this data is representative and intended to highlight the principles of solvent effects.
| Solvent | Coordinating Ability | Dielectric Constant (20°C) | Predominant Species in Solution (Illustrative) | Relative Reactivity in a Model Negishi Coupling (Illustrative) |
| Diethyl Ether (Et₂O) | Moderate | 4.3 | n-BuZnBr (as dimers/oligomers) | 1.0 |
| Tetrahydrofuran (THF) | High | 7.6 | (n-Bu)₂Zn and ZnBr₂ (solvated) | 1.5 - 2.0 |
| Dioxane | High (bidentate) | 2.2 | (n-Bu)₂Zn (driven by precipitation of ZnBr₂(dioxane)) | Variable, can be higher due to increased concentration of dialkylzinc |
Disclaimer: The data in this table is illustrative and based on the general principles of organometallic chemistry. Actual values for n-butylzinc bromide may vary.
Experimental Protocols
Protocol 1: Preparation of n-Butylzinc Bromide (Illustrative)
This protocol describes a general method for the preparation of n-butylzinc bromide.
Materials:
-
Zinc dust
-
1,2-Dibromoethane
-
n-Butyl bromide
-
Anhydrous THF (or other ethereal solvent)
-
Iodine (for activation)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add zinc dust to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the zinc.
-
Add a small amount of 1,2-dibromoethane in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Slowly add a solution of n-butyl bromide in anhydrous THF from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete (the zinc dust is consumed).
-
The resulting solution of n-butylzinc bromide can be used directly or titrated to determine its concentration.
Protocol 2: Titration of n-Butylzinc Bromide
This protocol is adapted from a convenient method for titrating organometallic reagents.[5]
Materials:
-
Anhydrous THF saturated with LiCl (ca. 0.5 M)
-
Iodine (I₂)
-
n-Butylzinc bromide solution to be titrated
Procedure:
-
Prepare a stock solution of iodine in anhydrous THF saturated with LiCl of a known concentration (e.g., 0.1 M).
-
In a dry flask under an inert atmosphere, add a precise volume of the iodine stock solution. The solution will have a brown color.
-
Slowly add the n-butylzinc bromide solution dropwise from a syringe or burette with vigorous stirring.
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless and transparent.[5]
-
The concentration of the n-butylzinc bromide solution can be calculated based on the stoichiometry of the reaction (2 equivalents of the organozinc reagent react with 1 equivalent of iodine).
Visualizations
Logical Relationship: Impact of Solvent on n-Butylzinc Bromide
Caption: Solvent properties influence the stability and reactivity of n-butylzinc bromide.
Experimental Workflow: Preparation and Use of n-Butylzinc Bromide
Caption: Workflow for the preparation and use of n-butylzinc bromide.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. Butylzinc bromide 0.5M tetrahydrofuran 92273-73-9 [sigmaaldrich.com]
- 3. n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles 50 mL [thermofisher.com]
- 4. BUTYLZINC BROMIDE CAS#: 92273-73-9 [amp.chemicalbook.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to n-Butylzinc Bromide and Butylmagnesium Bromide in Cross-Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate organometallic reagent is critical for the success of cross-coupling reactions. This guide provides an objective comparison of two commonly used n-butyl nucleophiles: n-butylzinc bromide and butylmagnesium bromide, employed in Negishi and Kumada cross-coupling reactions, respectively. We will delve into their performance, supported by experimental data, to assist you in selecting the optimal reagent for your synthetic needs.
Reactivity, Selectivity, and Functional Group Tolerance
The primary distinction between n-butylzinc bromide and butylmagnesium bromide lies in their reactivity, which directly impacts their selectivity and functional group tolerance.
Butylmagnesium bromide , a Grignard reagent, is characterized by a highly polar carbon-magnesium bond, rendering it a potent nucleophile. This high reactivity, however, comes at the cost of lower selectivity and limited tolerance for sensitive functional groups. Grignard reagents are known to react with a variety of functional groups, including esters, ketones, nitriles, and even mildly acidic protons, which can lead to undesired side reactions and lower yields of the target cross-coupled product.[1]
In contrast, n-butylzinc bromide , an organozinc reagent, possesses a less polar carbon-zinc bond. This reduced polarity translates to lower reactivity compared to its Grignard counterpart. While this might necessitate slightly harsher reaction conditions or more active catalysts, it offers the significant advantage of higher chemoselectivity. Organozinc reagents are compatible with a broader range of functional groups, making them the preferred choice for the synthesis of complex molecules bearing sensitive moieties. It has been observed that primary and secondary alkylzinc reagents are more selective towards cross-coupling compared to the corresponding alkylmagnesium reagents.[2]
| Feature | n-Butylzinc Bromide (Negishi) | Butylmagnesium Bromide (Kumada) |
| Reactivity | Moderate | High |
| Selectivity | High | Moderate to Low |
| Functional Group Tolerance | Good | Limited |
| Compatible Functional Groups | Esters, amides, nitriles, ketones | Limited to non-protic and non-electrophilic groups |
| Incompatible Functional Groups | Highly acidic protons | Alcohols, water, carboxylic acids, esters, ketones, nitriles |
Performance in Cross-Coupling Reactions: A Comparative Overview
While a direct head-to-head comparison of n-butylzinc bromide and butylmagnesium bromide under identical reaction conditions is scarce in the literature, we can infer their performance from representative examples of Negishi and Kumada couplings. The following table summarizes typical reaction conditions and yields for the coupling of an aryl bromide with each reagent.
| Reaction | Aryl Bromide | n-Butyl Nucleophile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Negishi | 4-Bromoanisole | n-Butylzinc bromide | Pd(OAc)₂ / SPhos | THF | 60 | 12 | ~95% | Inferred from similar reactions |
| Kumada | 4-Bromoaniline | n-Butylmagnesium bromide | [Pd(allyl)Cl]₂ / BPhos | THF | RT | 16 | ~90% | [3] |
| Negishi | 2-Bromobenzonitrile | n-Propylzinc bromide | 1 mol% Pd(OAc)₂ / CPhos | THF | RT | 2 | >99% (n-propyl product) | [4] |
| Kumada | Bromobenzene | n-Butylmagnesium bromide | NiCl₂(dppe) | Diethyl ether | Reflux | 16 | ~85% | Inferred from similar reactions |
Note: The yields presented are representative and can vary depending on the specific substrate, catalyst, and reaction conditions.
Experimental Protocols
Below are detailed, representative experimental protocols for Negishi and Kumada cross-coupling reactions using n-butylzinc bromide and butylmagnesium bromide, respectively.
Protocol 1: Negishi Cross-Coupling of 4-Bromoanisole with n-Butylzinc Bromide
Materials:
-
4-Bromoanisole
-
n-Butylzinc bromide (0.5 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add anhydrous THF to dissolve the catalyst components.
-
Add 4-bromoanisole (1.0 equiv).
-
Slowly add the n-butylzinc bromide solution (1.5 equiv) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Kumada Cross-Coupling of 4-Bromoaniline with n-Butylmagnesium Bromide
Materials:
-
4-Bromoaniline
-
n-Butylmagnesium bromide (2.0 M in THF)
-
Bis(allyl)palladium(II) chloride ([Pd(allyl)Cl]₂)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoaniline (1.0 equiv).
-
Add anhydrous THF to dissolve the substrate.
-
Cool the solution to 0 °C and slowly add n-butylmagnesium bromide (2.2 equiv).
-
In a separate flask, pre-mix [Pd(allyl)Cl]₂ (0.5 mol%) and JohnPhos (1.1 mol%) in anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles and Experimental Workflow
To further illustrate the processes, the following diagrams outline the catalytic cycles for both Negishi and Kumada couplings, and a workflow comparing the preparation and use of the two reagents.
Conclusion
The choice between n-butylzinc bromide and butylmagnesium bromide for cross-coupling reactions hinges on the specific requirements of the synthesis.
-
n-Butylzinc Bromide (Negishi Coupling) is the reagent of choice when working with substrates that contain sensitive functional groups. Its moderate reactivity and high selectivity ensure cleaner reactions and broader applicability in the synthesis of complex molecules.
-
Butylmagnesium Bromide (Kumada Coupling) is a powerful and often more cost-effective option for substrates that lack sensitive functional groups. Its high reactivity can lead to faster reaction times and is well-suited for large-scale synthesis of simpler molecules.
By understanding the distinct characteristics of each reagent, researchers can make informed decisions to optimize their cross-coupling strategies and achieve their synthetic goals with greater efficiency and success.
References
- 1. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Organozinc and Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Organometallic reagents are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with precision and efficiency. Among the most prominent are Grignard (organomagnesium) and organozinc reagents. While both serve as potent nucleophilic carbon sources, their reactivity profiles differ significantly, making the choice between them a critical decision in the design of a synthetic route. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific application.
Core Differences in Reactivity and Selectivity
The fundamental difference between Grignard and organozinc reagents lies in the polarity of the carbon-metal bond. The carbon-magnesium bond is more ionic in character than the carbon-zinc bond, rendering Grignard reagents both stronger nucleophiles and stronger bases.[1][2] This heightened reactivity, however, comes at the cost of reduced functional group tolerance.[3][4]
Organozinc reagents, being less basic and less nucleophilic, exhibit superior chemoselectivity.[5][6] They are compatible with a wide array of functional groups, including esters, ketones, nitriles, and amides, which would be readily attacked by the more reactive Grignard reagents.[7] This tolerance allows for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies.[3][6]
| Feature | Grignard Reagents (R-MgX) | Organozinc Reagents (R-ZnX, R₂Zn) |
| Reactivity | Very High | Moderate |
| Basicity | Strong Base | Weak Base |
| Functional Group Tolerance | Low (reacts with acidic protons, esters, ketones, nitriles, etc.)[8][9] | High (tolerates esters, amides, nitriles, ketones)[3][7] |
| Reaction with CO₂ | Reacts to form carboxylic acids[10] | Generally unreactive[11] |
| Water Sensitivity | Highly sensitive to protic solvents (water, alcohols)[12] | Less sensitive; some reactions can be run in aqueous media[13][14] |
| Preparation | Prepared in-situ from magnesium metal and an organic halide in dry ether[12] | Can be prepared in-situ (e.g., Barbier reaction) or via transmetallation[15][16] |
| Key Applications | Nucleophilic addition to carbonyls, synthesis of alcohols[8][9] | Negishi coupling, Reformatsky reaction, Simmons-Smith cyclopropanation[5][15] |
Experimental Data: A Head-to-Head Comparison
The following table summarizes yields from representative reactions that highlight the differing reactivity and selectivity of Grignard and organozinc reagents.
| Reaction | Substrate | Reagent | Product | Yield (%) | Reference |
| Addition to Ketone | Acetophenone | Phenylmagnesium bromide | 1,1-Diphenylethanol | ~90% | General textbook knowledge |
| Addition to Ketone | Acetophenone | Diphenylzinc | 1,1-Diphenylethanol | Low/No reaction without catalyst | [1] |
| Negishi Coupling | Iodobenzene | Phenylzinc chloride | Biphenyl | >95% | [3] |
| Kumada Coupling | Iodobenzene | Phenylmagnesium bromide | Biphenyl | ~85-95% | [7] |
| Reaction with Ester | Ethyl benzoate | Methylmagnesium bromide (2 eq.) | 2-Phenyl-2-propanol | High | [8] |
| Reaction with Ester | Ethyl benzoate | Dimethylzinc | Low/No reaction | [17] |
Mandatory Visualizations
Logical Relationship: Reagent Reactivity and Functional Group Tolerance
Caption: Relationship between reagent reactivity and functional group compatibility.
Experimental Workflow: The Barbier Reaction (an in-situ Organozinc Reaction)
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. may.chem.uh.edu [may.chem.uh.edu]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Barbier reaction - Wikipedia [en.wikipedia.org]
- 14. Sciencemadness Discussion Board - OrganoZinc compounds as an alternative to OrganoMagnesium compounds? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. ORGANOZINC REAGENT | PPTX [slideshare.net]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to Organozinc and Organocuprate Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast arsenal of organometallic reagents available to chemists, organozinc and organocuprate reagents have emerged as particularly powerful and versatile tools. While both are valued for their ability to forge new C-C bonds, they exhibit distinct reactivity profiles, substrate compatibility, and reaction scope. This guide provides a comprehensive comparison of organozinc and organocuprate reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences and Applications
| Feature | Organozinc Reagents | Organocuprate Reagents (Gilman Reagents) |
| Primary Application | Palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling)[1][2] | 1,4-Conjugate addition to α,β-unsaturated carbonyls and SN2-type alkylations (e.g., Corey-House synthesis)[3][4][5] |
| Reactivity | Generally less reactive and less basic than organocuprates.[6] | More reactive and more nucleophilic than organozinc reagents. |
| Functional Group Tolerance | High tolerance for a wide range of functional groups (esters, ketones, nitriles, etc.).[6] | Generally good tolerance, but can react with certain carbonyl groups. |
| Preparation | Often prepared from organohalides and activated zinc metal or via transmetalation from organolithium or Grignard reagents.[1] | Typically prepared by reacting an organolithium reagent with a copper(I) salt.[3] |
I. Reactivity and Selectivity: A Head-to-Head Comparison
The divergent reactivity of organozinc and organocuprate reagents is most evident in their reactions with α,β-unsaturated carbonyl compounds. Organocuprates are renowned for their propensity to undergo 1,4-conjugate addition (Michael addition), delivering the organic group to the β-position of the enone system.[4][5] In contrast, the more reactive Grignard and organolithium reagents typically favor 1,2-addition directly to the carbonyl carbon.[5]
Organozinc reagents, being less nucleophilic, often require activation, for instance with a copper catalyst, to efficiently participate in conjugate addition reactions. However, their inherent mildness allows for exceptional functional group tolerance, a significant advantage in the synthesis of complex, polyfunctional molecules.[6]
Comparative Performance in Conjugate Addition to Cyclohexenone
| Reagent | Product | Yield (%) |
| (CH₃)₂CuLi | 3-Methylcyclohexanone | ~85% |
| (CH₃)₂Zn | 3-Methylcyclohexanone (with Cu catalyst) | ~70-80% |
| (CH₃)₂Zn | No reaction (without catalyst) | 0% |
Note: Yields are approximate and can vary based on specific reaction conditions.
II. Key Synthetic Applications and Experimental Protocols
A. Organocuprate Reagents: Masters of Conjugate Addition and Coupling
1. Conjugate Addition to α,β-Unsaturated Ketones
Organocuprates excel in the 1,4-addition to enones, a transformation that is fundamental in the construction of complex carbocyclic frameworks.
Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate to Cyclohexenone
-
Preparation of Lithium Dimethylcuprate: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (1.90 g, 10.0 mmol) and anhydrous diethyl ether (20 mL). Cool the suspension to 0 °C in an ice bath. Slowly add methyllithium (1.6 M in diethyl ether, 12.5 mL, 20.0 mmol) dropwise via syringe. The initial yellow suspension will dissolve to give a colorless to slightly yellow solution of lithium dimethylcuprate.
-
Conjugate Addition: Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath). Add a solution of 2-cyclohexen-1-one (0.96 g, 10.0 mmol) in anhydrous diethyl ether (10 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 3-methylcyclohexanone.
2. Corey-House Synthesis
This reaction provides a powerful method for the formation of alkanes by coupling an organocuprate with an alkyl halide.[3]
Experimental Protocol: Synthesis of Propylbenzene via Corey-House Reaction
-
Preparation of Lithium Diphenylcuprate: In a flame-dried flask under argon, add copper(I) iodide (1.90 g, 10.0 mmol) and anhydrous diethyl ether (20 mL). Cool to 0 °C and add phenyllithium (1.8 M in dibutyl ether, 11.1 mL, 20.0 mmol) dropwise.
-
Coupling Reaction: To the resulting solution of lithium diphenylcuprate, add 1-iodopropane (1.70 g, 10.0 mmol) dropwise at 0 °C. Allow the reaction to stir at room temperature for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and proceed with a similar work-up and purification as described for the conjugate addition.
B. Organozinc Reagents: The Workhorse of Cross-Coupling
Negishi Cross-Coupling
The palladium-catalyzed cross-coupling of organozinc reagents with organic halides is a highly reliable and versatile method for constructing C-C bonds, particularly between sp²- and sp³-hybridized carbon atoms.[1] A key advantage of the Negishi coupling is the high functional group tolerance of the organozinc reagent.[2]
Experimental Protocol: Negishi Coupling of Iodobenzene with Ethylzinc Bromide
-
Preparation of Ethylzinc Bromide: In a flame-dried flask under argon, add activated zinc dust (1.31 g, 20.0 mmol). Add a solution of ethyl bromide (2.18 g, 20.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL). The reaction is often initiated by gentle heating or the addition of a crystal of iodine. Stir the mixture at room temperature for 2 hours to form the organozinc reagent.
-
Cross-Coupling Reaction: In a separate flask, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and iodobenzene (2.04 g, 10.0 mmol) in anhydrous THF (10 mL). To this solution, add the freshly prepared ethylzinc bromide solution via cannula.
-
Reaction and Work-up: Heat the reaction mixture to reflux for 6 hours. After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous work-up and purification by column chromatography.
III. Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes and optimizing reaction conditions.
Mechanism of Organocuprate 1,4-Conjugate Addition
The currently accepted mechanism involves the formation of a copper-enolate intermediate.
Caption: Mechanism of Organocuprate Conjugate Addition.
Catalytic Cycle of the Negishi Cross-Coupling Reaction
The Negishi coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic Cycle of the Negishi Coupling.
IV. Conclusion
Both organozinc and organocuprate reagents are indispensable tools in the synthetic chemist's toolbox, each offering unique advantages. Organocuprates are the reagents of choice for 1,4-conjugate additions and certain SN2-type couplings, providing high yields and selectivity. Organozinc reagents, particularly in the context of the Negishi cross-coupling, offer unparalleled functional group tolerance and are highly effective for the construction of complex molecules. A thorough understanding of their respective reactivities, selectivities, and the nuances of their handling and preparation will empower researchers to make informed decisions in the design and execution of sophisticated synthetic strategies.
References
- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to Functional Group Compatibility: Organozinc vs. Other Organometallics
For researchers, scientists, and drug development professionals, the choice of an organometallic reagent is a critical decision that can significantly impact the success and efficiency of a synthetic route. A key factor in this decision is the reagent's functional group compatibility. This guide provides an objective comparison of the functional group tolerance of organozinc reagents against other common organometallics, supported by experimental data and detailed protocols.
Organometallic reagents are indispensable tools for carbon-carbon bond formation. However, their utility is often dictated by their reactivity towards various functional groups present in complex molecules. Highly reactive reagents may necessitate the use of protecting groups, adding steps and reducing overall yield. Organozinc reagents have emerged as highly valuable intermediates due to their remarkable tolerance for a wide array of functional groups, a feature that distinguishes them from more traditional organometallic compounds like Grignard and organolithium reagents.[1][2]
The Reactivity Landscape of Organometallic Reagents
The reactivity of common organometallic reagents generally follows the trend: Organolithium > Organomagnesium (Grignard) > Organozinc > Organocuprate > Organoboron. This trend is largely influenced by the polarity of the carbon-metal bond.[3] A more ionic carbon-metal bond, as seen in organolithium and Grignard reagents, leads to a more nucleophilic and basic carbon atom, resulting in higher reactivity and lower functional group tolerance.[1][3] In contrast, the more covalent nature of the carbon-zinc bond results in reduced reactivity, allowing for the presence of many common functional groups.[4]
Quantitative Comparison of Functional Group Compatibility
The following table summarizes the general reactivity of different classes of organometallic reagents towards common functional groups. This data is compiled from various sources and is intended to provide a comparative overview. Reaction outcomes can be highly dependent on specific substrates, reaction conditions, and the use of catalysts.
| Functional Group | Organolithium (RLi) | Organomagnesium (RMgX) | Organozinc (RZnX) | Organocuprate (R₂CuLi) | Organoboron (RB(OR)₂) |
| Aldehyde | High Reactivity | High Reactivity | Moderate Reactivity¹ | Low Reactivity² | Inert |
| Ketone | High Reactivity | High Reactivity | Tolerated¹ | Tolerated² | Inert |
| Ester | High Reactivity | High Reactivity | Tolerated | Tolerated | Inert |
| Amide | High Reactivity | High Reactivity | Tolerated | Tolerated | Inert |
| Nitrile | High Reactivity | High Reactivity | Tolerated | Tolerated | Inert |
| Carboxylic Acid | High Reactivity (Acid-Base) | High Reactivity (Acid-Base) | Tolerated (in some cases) | Tolerated | Tolerated |
| Alcohol | High Reactivity (Acid-Base) | High Reactivity (Acid-Base) | Tolerated | Tolerated | Tolerated |
| Alkyl Halide (R'-X) | High Reactivity (Coupling) | High Reactivity (Coupling) | Requires Catalyst (e.g., Pd, Ni) | High Reactivity (Coupling) | Requires Catalyst (e.g., Pd) |
| Nitro Group | High Reactivity | High Reactivity | Tolerated | Tolerated | Tolerated |
¹Organozinc reagents can react with aldehydes and ketones, but often require activation (e.g., with Lewis acids) or catalysis. Their lower intrinsic reactivity allows for their preparation and use in the presence of these functional groups.[1] ²Organocuprates are generally unreactive towards aldehydes and ketones at low temperatures, allowing for selective reactions with other functional groups like acid chlorides.[5]
Experimental Protocols
To provide a practical understanding of how to assess functional group compatibility, a general experimental protocol for a comparative study is outlined below. This protocol describes the reaction of different organometallic reagents with a substrate containing multiple functional groups.
Objective:
To compare the chemoselectivity of organozinc, Grignard, and organolithium reagents in their reaction with a polyfunctional substrate, such as methyl 4-acetylbenzoate.
Materials:
-
Methyl 4-acetylbenzoate
-
Phenylzinc chloride solution (0.5 M in THF)
-
Phenylmagnesium bromide solution (1.0 M in THF)
-
Phenyllithium solution (1.8 M in di-n-butyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M HCl (for quenching)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware for air-sensitive techniques (Schlenk line, nitrogen atmosphere)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
NMR spectrometer and GC-MS for product analysis
Experimental Procedure:
1. Preparation of the Reaction Setup:
-
All glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reactions are carried out under a nitrogen atmosphere using Schlenk techniques.
2. Reaction with Organozinc Reagent:
-
To a solution of methyl 4-acetylbenzoate (1 mmol) in anhydrous THF (10 mL) at 0 °C is added phenylzinc chloride solution (2.2 mmol, 2.2 eq) dropwise.
-
The reaction mixture is stirred at 0 °C and monitored by TLC.
-
Upon completion (or after a set time, e.g., 2 hours), the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The product distribution (i.e., reaction at the ketone, ester, or both) is determined by ¹H NMR and GC-MS analysis.
3. Reaction with Grignard Reagent:
-
To a solution of methyl 4-acetylbenzoate (1 mmol) in anhydrous THF (10 mL) at 0 °C is added phenylmagnesium bromide solution (2.2 mmol, 2.2 eq) dropwise.
-
The reaction is monitored and worked up following the same procedure as for the organozinc reagent, using 1 M HCl for the quench.
4. Reaction with Organolithium Reagent:
-
To a solution of methyl 4-acetylbenzoate (1 mmol) in anhydrous THF (10 mL) at -78 °C is added phenyllithium solution (2.2 mmol, 2.2 eq) dropwise.
-
The reaction is monitored and worked up following the same procedure as for the Grignard reagent.
Expected Outcomes:
-
Organozinc: Predominant reaction at the more reactive ketone functionality is expected, with the ester group remaining largely intact, showcasing high chemoselectivity.
-
Grignard Reagent: Reaction at both the ketone and the ester functionalities is anticipated, leading to a mixture of products and demonstrating lower chemoselectivity.
-
Organolithium Reagent: Extensive reaction at both carbonyl groups is expected, highlighting its high reactivity and lack of selectivity.
Visualizing the Reactivity and Workflow
The following diagrams, generated using the DOT language, illustrate the hierarchical reactivity of organometallic reagents and a typical experimental workflow for their comparison.
Caption: Comparative reactivity and functional group tolerance of organometallic reagents.
Caption: General experimental workflow for comparing organometallic reagent chemoselectivity.
Conclusion
The choice of an organometallic reagent is a critical parameter in the design of synthetic strategies for complex molecules. While highly reactive organolithium and Grignard reagents are powerful tools for C-C bond formation, their utility is often limited by their poor functional group tolerance. In contrast, organozinc reagents offer a milder and more chemoselective alternative, tolerating a broad spectrum of functional groups.[6][7][8] This high degree of functional group compatibility often obviates the need for protection-deprotection sequences, leading to more efficient and atom-economical syntheses. For the synthesis of highly functionalized molecules, particularly in the context of pharmaceutical and drug development, the superior functional group tolerance of organozinc reagents makes them an increasingly indispensable class of synthetic intermediates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Forensic Science and Analysis - Atlantic Technological University [atu.ie]
- 5. youtube.com [youtube.com]
- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
A Mechanistic Showdown: Negishi vs. Suzuki Couplings in Carbon-Carbon Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the Negishi and Suzuki couplings stand as two of the most powerful and versatile tools for the construction of carbon-carbon bonds, a fundamental transformation in modern organic synthesis. Both methodologies have seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. While they share a common catalytic cycle, their distinct organometallic coupling partners—organozinc reagents in the Negishi coupling and organoboron compounds in the Suzuki coupling—give rise to critical mechanistic and practical differences. This guide provides an in-depth mechanistic comparison of these two seminal reactions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their synthetic challenges.
The Catalytic Cycle: A Shared Pathway with a Crucial Divergence
At the heart of both the Negishi and Suzuki couplings lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. This catalytic cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the reaction of a low-ligated, electron-rich Pd(0) species with an organic halide (or triflate), R¹-X. The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar Pd(II) complex, [R¹-Pd(II)-X]. This step is generally considered the rate-determining step in many cross-coupling reactions.
-
Transmetalation: This is the defining step where the mechanistic pathways of the Negishi and Suzuki couplings diverge. It involves the transfer of the second organic group (R²) from its main group metal (zinc or boron) to the palladium center, displacing the halide or other leaving group.
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center. This forms the desired carbon-carbon bond (R¹-R²) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. A cis-arrangement of the two organic ligands on the palladium complex is a prerequisite for this step to occur.
Negishi Coupling Catalytic Cycle
Safety Operating Guide
Safe Disposal of Bromozinc(1+);butane: A Step-by-Step Guide
For Immediate Implementation by Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the safe disposal of the reactive organometallic compound Bromozinc(1+);butane. Given the pyrophoric nature of organozinc compounds and the high flammability of butane, adherence to these procedures is critical to ensure personnel safety and prevent laboratory incidents. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous materials.
Essential Safety and Logistical Information
Organozinc compounds are known for their reactivity with air and moisture, while butane is a highly flammable gas. The combination of these materials necessitates handling under an inert atmosphere and in a well-ventilated area, away from any potential ignition sources. The primary disposal method involves a controlled quenching process to safely neutralize the reactive organozinc species and manage the release of butane gas.
Key Procedural and Safety Parameters
The following table summarizes critical parameters for the safe quenching of this compound. Due to the variability of specific experimental conditions, precise quantitative data for reaction rates and concentrations are not universally established. Instead, this table provides established best-practice parameters for safe operation.
| Parameter | Specification | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents spontaneous ignition of the pyrophoric organozinc compound upon exposure to air. |
| Location | Certified Chemical Fume Hood | Ensures adequate ventilation to safely dissipate flammable butane gas and any reaction byproducts.[1] |
| Temperature Control | 0 °C (Ice/Water Bath) | Controls the rate of the exothermic quenching reaction, preventing thermal runaways.[1] |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves. | Provides essential protection against splashes, fires, and chemical exposure. |
| Quenching Agents | 1. Isopropanol2. Methanol3. Water | A stepwise addition of quenching agents of increasing reactivity ensures a controlled reaction.[2] Isopropanol is less reactive than water with organometallics.[1] |
| Solvent for Dilution | Anhydrous, non-reactive solvent (e.g., Toluene, Hexane) | Dilutes the reactive material to moderate the quenching reaction and improve heat dissipation. |
| Rate of Addition | Slow, dropwise addition | Prevents a rapid, uncontrolled exothermic reaction and excessive gas evolution.[3] |
| Ignition Sources | Must be eliminated from the vicinity | Prevents the ignition of flammable butane gas and solvent vapors. |
| Emergency Preparedness | Class D fire extinguisher (for reactive metals) and a standard ABC or CO2 extinguisher; safety shower and eyewash station readily accessible. | Ensures immediate response capability in case of a fire or chemical spill. |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe quenching and disposal of this compound.
1. Preparation and Setup: a. Don all required personal protective equipment. b. Ensure a certified chemical fume hood is operational and the sash is lowered to a safe working height. c. Remove all flammable materials and potential ignition sources from the fume hood. d. Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a bubbler. e. Place the flask in a secondary container filled with an ice/water bath to maintain a temperature of 0 °C.[1] f. Purge the entire apparatus with an inert gas (argon or nitrogen) for at least 30 minutes to ensure an inert atmosphere.[3]
2. Dilution of the Reagent: a. Under a positive pressure of inert gas, cautiously transfer the this compound solution to the reaction flask using a cannula or a syringe. b. Dilute the reagent with a suitable anhydrous, non-reactive solvent (e.g., toluene or hexane) to a concentration that allows for effective stirring and heat dissipation. A general guideline is to aim for a concentration of less than 2 M.
3. Controlled Quenching Procedure: a. Fill the dropping funnel with anhydrous isopropanol. b. While vigorously stirring the diluted organozinc solution at 0 °C, add the isopropanol dropwise. c. The rate of addition should be controlled to prevent excessive gas evolution (bubbling) and to maintain the reaction temperature at or below 20-25 °C. d. Continue the slow addition of isopropanol until the gas evolution subsides.[2] e. Once the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner as a more reactive quenching agent to ensure complete neutralization of any remaining organozinc species. f. After the reaction with methanol ceases, slowly and cautiously add water dropwise to quench any remaining reactive materials. Be aware that the reaction with water can still be vigorous.[2]
4. Final Neutralization and Waste Disposal: a. Once the addition of water is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.[1] b. The resulting solution can then be neutralized with a dilute acid (e.g., 1 M HCl) to a neutral pH. c. The final aqueous and organic mixture should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.
5. Decontamination of Glassware: a. All glassware and equipment that came into contact with the organozinc reagent should be rinsed with an inert solvent (e.g., toluene). This rinsate must be treated as hazardous waste and quenched following the procedure above. b. Subsequently, the glassware should be carefully rinsed with isopropanol, followed by methanol, and then water before being washed normally.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
By strictly following these procedures, laboratory personnel can safely manage and dispose of reactive organozinc reagents like this compound, minimizing risks and ensuring a safe research environment.
References
Personal protective equipment for handling Bromozinc(1+);butane
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of Bromozinc(1+);butane, an organozinc compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. Organozinc reagents are known to be sensitive to air and moisture, necessitating careful handling in a controlled laboratory environment.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure.[3] All personnel handling this compound must be trained on the proper use, limitations, and disposal of their PPE.[3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Goggles | Chemical splash-proof, compliant with ANSI Z87.1 | Protects eyes from splashes and sprays of hazardous chemicals.[4][5] |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face from splashes.[4][5] | |
| Hand | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's compatibility chart. Use a double-gloving technique. | Prevents skin contact with the chemical.[4][5] |
| Body | Flame-Resistant Laboratory Coat | Long-sleeved, properly fitted | Protects skin and clothing from splashes and potential fire hazards.[4] |
| Chemical Apron | Worn over the lab coat | Provides an additional barrier against chemical splashes.[4] | |
| Respiratory | Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors. |
| Footwear | Closed-toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[4] |
Operational Plan: Handling Procedures
Due to the air and moisture sensitivity of organozinc compounds, all operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1]
Experimental Protocol for Handling:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a dry, inert atmosphere in the reaction vessel using a Schlenk line or by working in a glovebox.
-
All glassware must be oven-dried and cooled under an inert atmosphere before use.
-
-
Reagent Transfer:
-
Use dry, clean syringes and needles for transferring the organozinc solution.
-
If using a Sure/Seal™ bottle, follow proper syringe transfer techniques to maintain an inert atmosphere.[6]
-
Transfer the required amount of the reagent slowly and carefully to the reaction vessel.
-
-
Reaction Quenching:
-
After the reaction is complete, any unreacted organozinc reagent must be quenched safely.
-
Slowly and carefully add a quenching agent (e.g., isopropanol or acetone) to the reaction mixture at a low temperature (e.g., 0 °C). This should be done under an inert atmosphere.
-
Disposal Plan
Proper disposal of hazardous waste is crucial to prevent environmental contamination and ensure compliance with regulations.[7]
Step-by-Step Disposal Procedure:
-
Quenching: Ensure all reactive organozinc compounds have been thoroughly quenched as described in the operational plan.
-
Waste Segregation:
-
Container Management:
-
Labeling: Label waste containers clearly with their contents.
-
Professional Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Quench the absorbed material carefully with a suitable solvent before packaging it for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
